4-Nitro Levamisole
Description
Properties
IUPAC Name |
(6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVDKLFFJWWBT-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858187 | |
| Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-81-9 | |
| Record name | (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 4-nitro levamisole
An In-depth Technical Guide to 4-Nitro Levamisole: Structure, Synthesis, and Scientific Context
Authored by: A Senior Application Scientist
Introduction
Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole, is a well-established synthetic imidazothiazole derivative with a broad spectrum of biological activities.[3] It was initially introduced as an anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine.[4] Beyond its antiparasitic properties, levamisole is also recognized for its immunomodulatory effects and has been investigated as an adjuvant in cancer therapy.[5] The unique chemical scaffold of levamisole has prompted further research into its derivatives to explore new therapeutic applications and to understand the structure-activity relationships. This guide focuses on a specific derivative, 4-nitro levamisole, providing a comprehensive overview of its chemical structure, molecular weight, and a theoretical framework for its synthesis and potential applications, aimed at researchers and professionals in drug development.
Chemical Structure and Molecular Properties of 4-Nitro Levamisole
4-Nitro levamisole, also known as p-nitrolevamisole, is a derivative of levamisole where a nitro group (-NO2) is substituted at the para (4-position) of the phenyl ring.[2] This substitution is expected to significantly influence the electronic properties and, consequently, the biological activity of the parent molecule.
The formal chemical name for this compound is (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole .[2]
Table 1: Physicochemical Properties of 4-Nitro Levamisole
| Property | Value | Source |
| Molecular Formula | C11H11N3O2S | [2] |
| Molecular Weight | 249.29 g/mol | [2] |
| CAS Number | 76497-81-9 | [2] |
| IUPAC Name | (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | [2] |
| Appearance | Brown Solid | [2] |
Proposed Synthesis of 4-Nitro Levamisole
One potential synthetic pathway starts with 2-amino-1-(4-nitrophenyl)ethanol. This precursor can be reacted with carbon disulfide to form a dithiocarbamate, which is then cyclized to form the 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine intermediate. Subsequent intramolecular cyclization via dehydration would yield 4-nitro levamisole.
An alternative and common method for levamisole synthesis involves the reaction of a substituted phenacyl bromide with 2-imino-1,3-thiazolidine.[6] Adapting this for the 4-nitro derivative would involve using α-bromo-4-nitroacetophenone as the starting material.
Below is a diagram illustrating a proposed synthetic workflow for 4-nitro levamisole.
Caption: A proposed synthetic workflow for 4-nitro levamisole.
Theoretical Spectroscopic Characterization
The structural confirmation of synthesized 4-nitro levamisole would rely on standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazothiazole ring system. The aromatic protons on the 4-nitrophenyl group would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbons in the heterocyclic rings and the 4-nitrophenyl group. The carbon attached to the nitro group would be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-nitro levamisole (249.29 g/mol ).
Potential Biological Activity and Research Applications
The introduction of a nitro group to the levamisole scaffold is likely to modulate its biological profile. The nitro group is a well-known pharmacophore that can influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Anthelmintic Activity: The primary activity of levamisole is its anthelmintic effect.[4] The 4-nitro derivative could exhibit altered potency or a different spectrum of activity against various parasites.
-
Immunomodulatory Effects: Levamisole is known to restore depressed immune function.[3] The electron-withdrawing nature of the nitro group might alter the molecule's interaction with its biological targets, potentially leading to enhanced or novel immunomodulatory properties.
-
Anticancer and Antiangiogenic Potential: Research has been conducted on levamisole derivatives for their antiangiogenic activity.[7] Given that many nitroaromatic compounds have been investigated as anticancer agents, 4-nitro levamisole could be a candidate for such studies.
-
Antimicrobial Properties: Nitro-substituted heterocyclic compounds are a well-known class of antimicrobial agents. It is plausible that 4-nitro levamisole could possess antibacterial or antifungal properties that are not present in the parent compound.
Generalized Experimental Protocols
The following are generalized protocols that can serve as a starting point for the synthesis and characterization of 4-nitro levamisole. Researchers should adapt these methods based on laboratory conditions and safety protocols.
Protocol 1: Proposed Synthesis of 4-Nitro Levamisole
-
Step 1: Synthesis of the Thiazolidine Intermediate.
-
Dissolve 2-amino-1-(4-nitrophenyl)ethanol in a suitable solvent such as ethanol.
-
Add an equimolar amount of carbon disulfide and a base (e.g., potassium hydroxide) at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed for several hours until the formation of the dithiocarbamate is complete (monitored by TLC).
-
Add a cyclizing agent (e.g., an alkyl dihalide) to facilitate the formation of the 2-iminothiazolidine ring.
-
Isolate and purify the intermediate product, 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine, using techniques like recrystallization or column chromatography.
-
-
Step 2: Intramolecular Cyclization.
-
Treat the purified intermediate with a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature.
-
Monitor the reaction for the formation of 4-nitro levamisole.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 4-nitro levamisole by column chromatography or recrystallization.
-
Protocol 2: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Prepare a sample of the purified 4-nitro levamisole (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (MS).
-
Prepare a dilute solution of the sample.
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI).
-
Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.
-
-
Infrared (IR) Spectroscopy.
-
Prepare a sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the nitro group.
-
Conclusion
4-Nitro levamisole represents an intriguing derivative of a pharmacologically significant parent molecule. While detailed research on this specific compound is limited, its chemical properties can be inferred, and plausible synthetic routes can be designed based on the extensive chemistry of levamisole. The introduction of the 4-nitro group is anticipated to confer novel biological activities, making it a promising candidate for further investigation in parasitology, immunology, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of 4-nitro levamisole.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]
- 3. Levamisole - Wikipedia [en.wikipedia.org]
- 4. ozdiscus.com.au [ozdiscus.com.au]
- 5. Levamisole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Levamisole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of 4-Nitro Levamisole Derivatives: A New Frontier in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole, an imidazothiazole derivative, has a storied history, from its initial application as a potent anthelmintic to its later exploration as an immunomodulatory agent in cancer therapy.[1][2][3] However, its clinical application has been hampered by side effects, prompting the strategic development of derivatives to enhance its therapeutic index and broaden its pharmacological scope. The introduction of a 4-nitro group onto the levamisole scaffold represents a significant leap in this endeavor. The nitro group is a well-established pharmacophore, known to impart a range of biological activities through its potent electron-withdrawing properties and its capacity for bioreduction into reactive, cytotoxic intermediates.[4][5][6] This guide provides a comprehensive technical overview of the pharmacological properties of 4-nitro levamisole derivatives, synthesizing data from preclinical studies to elucidate their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation. We will delve into their pronounced anticancer effects, mediated through the induction of apoptosis and inhibition of angiogenesis, and touch upon their immunomodulatory and antimicrobial potential, offering a forward-looking perspective for drug development professionals.
The Strategic Rationale: Merging Levamisole's Scaffold with the Nitro Group's Reactivity
The development of 4-nitro levamisole derivatives is a prime example of rational drug design. The core concept is to leverage the unique properties of two distinct chemical entities: the levamisole backbone and the nitro functional group.
-
Levamisole as a Privileged Scaffold: Originally introduced in 1966, levamisole's primary success was as an anthelmintic, where it functions as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in parasitic worms.[2][3][7] Beyond this, its ability to restore depressed immune function garnered significant interest, leading to its use as an adjuvant in colon cancer treatment in combination with fluorouracil.[1][8][9] While its use in humans has been largely discontinued in several countries due to side effects like agranulocytosis, its core structure remains a valuable starting point for medicinal chemists.[1][10]
-
The Nitro Group as a Versatile Pharmacophore: The nitro group (NO₂) is a powerful modulator of biological activity. Its electron-withdrawing nature can significantly alter a molecule's electronic properties, stability, and receptor binding affinity.[6] Crucially, the nitro group is often a "pro-drug" feature. In hypoxic environments, such as those found in solid tumors or within anaerobic microorganisms, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitro radical anions, nitroso, and hydroxylamine species.[4][6][11] These reactive species can induce cellular damage through covalent binding to DNA or by generating reactive oxygen species (ROS), leading to cell death.[4] This dual nature makes the nitro group both a pharmacophore (conferring therapeutic effect) and a potential toxicophore (responsible for toxicity).[5]
The synthesis of 4-nitro levamisole derivatives is therefore driven by the hypothesis that the addition of a nitro group can unlock new or enhanced pharmacological activities, particularly in oncology, while potentially modifying the safety profile of the parent compound.
Anticancer Properties: A Multi-Pronged Assault on Malignancy
The most extensively studied application of levamisole derivatives, including the 4-nitro variants, is in oncology. These compounds have demonstrated significant cytotoxic and antitumor activity, often far exceeding that of the parent levamisole molecule.[8]
Mechanism of Action: Inducing Apoptosis via the Extrinsic Pathway
Unlike many chemotherapeutics that act on the cell cycle, certain levamisole derivatives, such as the analogue 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][1][11][12]thiadiazole) , have been shown to induce programmed cell death, or apoptosis, primarily through the death receptor-mediated (extrinsic) pathway.[8]
This mechanism involves several key steps:
-
ROS Accumulation: Treatment with the derivative leads to an increase in intracellular Reactive Oxygen Species (ROS).[8] This oxidative stress is a common trigger for apoptosis.
-
Upregulation of Death Receptors: The compound causes a dose-dependent activation of the tumor suppressor protein p53. This, in turn, upregulates the expression of the death receptor FAS and its ligand (FAS-L).[8]
-
Caspase-8 Activation: The binding of FAS-L to the FAS receptor initiates the downstream signaling cascade, leading to the cleavage and activation of Caspase-8, the initiator caspase of the extrinsic pathway.[8]
-
Executioner Caspase Activation: Activated Caspase-8 then cleaves and activates pro-apoptotic proteins like BID (into t-BID) and BAX, which ultimately leads to the activation of executioner caspases and the dismantling of the cell.[8]
dot digraph "Extrinsic Apoptosis Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Extrinsic apoptosis pathway induced by a levamisole derivative.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Levamisole itself has been shown to inhibit angiogenesis both in vitro and in vivo.[9][13] It specifically inhibits the proliferation and differentiation of endothelial cells.[13] This anti-angiogenic property is a crucial component of its anticancer effect, as it helps to starve the tumor of essential nutrients and oxygen. While specific studies on the 4-nitro derivatives' anti-angiogenic effects are emerging, it is a highly probable and important mechanism contributing to their overall antitumor efficacy.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The anticancer potential of these derivatives is not merely theoretical. Rigorous preclinical testing has provided compelling evidence of their efficacy.
In Vitro Cytotoxicity: Studies on various cancer cell lines have shown that levamisole derivatives can be significantly more potent than the parent compound. For example, the derivative 4a exhibited potent cytotoxicity in leukemic (CEM) and Ehrlich Ascites Carcinoma (EAC) cells, while levamisole itself was largely insensitive at the same concentrations.[8]
| Compound | Cell Line | IC₅₀ (50% Inhibitory Concentration) | Source |
| Derivative 4a | CEM (Leukemia) | 5 µM | [8] |
| Derivative 4a | EAC (Carcinoma) | 33 µM | [8] |
| Levamisole | CEM / EAC | Insensitive at tested concentrations | [8] |
In Vivo Antitumor Activity: The true test of a potential anticancer agent lies in its performance in living organisms. In mouse models bearing tumors, oral administration of derivative 4a (at 20 mg/kg) resulted in a significant reduction in tumor size and a more than four-fold increase in the lifespan of treated mice compared to untreated controls.[8] Histological analysis confirmed that the compound's cytotoxic effects were largely restricted to the tumor cells, suggesting a favorable selectivity profile.[8]
dot digraph "InVivo_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A typical experimental workflow for in vivo antitumor studies.
Other Potential Pharmacological Activities
While oncology is the primary focus, the chemical nature of 4-nitro levamisole derivatives suggests potential in other therapeutic areas.
-
Immunomodulation: Levamisole is a known immunomodulator, thought to mimic the thymic hormone thymopoietin and stimulate T-cell responses.[3][14] Derivatives are being actively investigated for their ability to modulate cytokine responses, which could have implications for autoimmune diseases like amyotrophic lateral sclerosis (ALS).[15]
-
Antiparasitic and Antimicrobial Effects: The nitroimidazole ring is a cornerstone of many antimicrobial and antiparasitic drugs (e.g., metronidazole).[16][17] The mechanism often involves the reduction of the nitro group within the pathogen, creating toxic byproducts that damage its DNA.[4] It is plausible that 4-nitro levamisole derivatives could exhibit a spectrum of activity against various parasites, such as Leishmania, or anaerobic bacteria.[18]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are outlines for key assays used to characterize the pharmacological properties of these derivatives.
Protocol: In Vitro Cytotoxicity (LDH Release Assay)
This protocol determines the concentration of a compound that causes cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells.
Objective: To determine the IC₅₀ value of a 4-nitro levamisole derivative on a cancer cell line (e.g., CEM).
Methodology:
-
Cell Seeding: Seed CEM cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-nitro levamisole derivative (e.g., from 1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include wells for "untreated control" (medium only) and "maximum LDH release" (cells lysed with a lysis buffer).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Stop the enzymatic reaction by adding a stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Untreated control LDH release) / (Maximum LDH release - Untreated control LDH release)] * 100
-
IC₅₀ Determination: Plot the % cytotoxicity against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Western Blot for Apoptotic Proteins
Objective: To detect the upregulation of key apoptotic proteins (e.g., p53, FAS, cleaved Caspase-8) in cells treated with a 4-nitro levamisole derivative.
Methodology:
-
Cell Treatment & Lysis: Treat cells with the derivative at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-FAS, anti-cleaved Caspase-8) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Conclusion and Future Directions
The strategic addition of a 4-nitro group to the levamisole scaffold has yielded a promising new class of compounds with potent pharmacological properties, particularly in the realm of oncology. Derivatives have demonstrated superior cytotoxicity to the parent molecule, inducing apoptosis through the extrinsic pathway and showing significant antitumor efficacy in preclinical animal models.[8]
The path forward for this promising chemical class involves several key research thrusts:
-
Mechanism Deep Dive: Further studies are needed to fully elucidate the downstream effects of ROS generation and to confirm the anti-angiogenic activity of specific 4-nitro derivatives.
-
Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical to assess the drug-like properties and safety profiles of lead candidates.
-
Broadening the Scope: The immunomodulatory and antimicrobial potential of these compounds remains largely untapped and warrants dedicated investigation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader array of derivatives will help to refine the SAR, leading to the design of next-generation compounds with optimized potency and selectivity.
References
-
Sujith, Chudamani B and Subhas S Karki. "Synthesis of Novel Levamisole Derivatives for Their Anticancer and Antiviral Activity." Chem Sci J 15 (2024): 304. [Link]
-
Kumar, D., et al. "Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice." PLoS ONE 7.9 (2012): e43582. [Link]
-
Gholami, M.H., et al. "The main anticancer mechanism suggested for levamisole and its derivatives." ResearchGate, 2023. [Link]
-
Cieplik, O., et al. "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines." Pharmaceuticals 15.11 (2022): 1349. [Link]
-
Goldstein, G. "Mode of action of levamisole." J Rheumatol Suppl 4 (1978): 143-8. [Link]
-
Leal, E., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules 27.11 (2022): 3636. [Link]
-
Friis, T., et al. "Levamisole inhibits angiogenesis in vitro and tumor growth in vivo." Angiogenesis 8.1 (2005): 25-34. [Link]
-
Abreu, P.A., et al. "In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide." Bioorg Med Chem 17.21 (2009): 7436-41. [Link]
-
García-Rojo, F.J., et al. "Levamisole Impairs Vascular Function by Blocking α-Adrenergic Receptors and Reducing NO Bioavailability in Rabbit Renal Artery." Cardiovasc Toxicol 24.8 (2024): 789-799. [Link]
-
Leal, E., et al. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." OUCI, 2022. [Link]
-
Nielsen, T.E., et al. "Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives." ChemMedChem 3.8 (2008): 1223-1232. [Link]
-
Shafeeq, A.A., et al. "Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives." International Journal of Drug Delivery Technology 12.2 (2022): 495-501. [Link]
-
Mantovani, A., et al. "Effects of levamisole on in vivo and in vitro murine host response to syngeneic transplantable tumor." J Natl Cancer Inst 61.5 (1978): 1255-61. [Link]
-
"4-nitro levamisole suppliers USA." USA Chemical Suppliers. [Link]
-
Bitar, L., & Jaber, A. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen, 2025. [Link]
-
Fugarolas, W., et al. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds." Frontiers in Chemical Biology 4 (2026). [Link]
-
Thompson, A.R., et al. "Levamisole derivatives as immune modulators for the treatment of amyotrophic lateral sclerosis (ALS)." Future Med Chem 15.11 (2023): 931-947. [Link]
-
Navarrete-Vázquez, G., et al. "Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study." Molecules 27.2 (2022): 542. [Link]
-
Chandy, M., et al. "Antioxidant action of levamisole." ResearchGate, 2016. [Link]
-
"Levamisole." Wikipedia. [Link]
-
Suwiński, J., et al. "Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues." Molecules 28.3 (2023): 992. [Link]
-
Al-jeboori, A.A., et al. "Biochemical, immunomodulatory and antioxidant properties of levamisole at different storage conditions and administration routes." Glob Vet 9.4 (2012): 441-6. [Link]
-
"LEVAMISOLE (Trade Name: Ergamisol®)." DEA Diversion Control Division. [Link]
-
"Levamisole (1) Summary Report." COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. [Link]
-
Żurek, N., et al. "Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives." Molecules 27.14 (2022): 4501. [Link]
-
Mohammed, B., et al. "Levamisole Efficacy on the Helminths of Dog in National Veterinary Research Institute Vom (NVRI) Environment." ResearchGate, 2020. [Link]
-
Gholami, M.H., et al. "The potential immunomodulatory effect of levamisole in humans and farm animals." Veterinary Medicine and Science 9.2 (2023): 733-742. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. svedbergopen.com [svedbergopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levamisole derivatives as immune modulators for the treatment of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitro Levamisole: A Rational Design for Hypoxia-Activated Immunomodulation
Technical Whitepaper & Development Guide
Executive Summary: The Clinical Rationale
Levamisole ((-)-(S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) is a well-documented immunomodulator and anthelmintic agent. While efficacious as an adjuvant in colon cancer therapy due to its ability to restore depressed immune function, its clinical utility has been severely hampered by systemic toxicity, specifically agranulocytosis and vasculitis.
This guide evaluates 4-nitro levamisole (4-NL) as a Hypoxia-Activated Prodrug (HAP) . The strategic incorporation of a nitro group at the para-position of the phenyl ring utilizes the unique physiology of solid tumors—specifically hypoxia and the overexpression of nitroreductases (NTRs) —to create a "masked" therapeutic.
The Hypothesis: The electron-withdrawing nitro group (-NO₂) deactivates the imidazothiazole pharmacophore in normoxic (healthy) tissue. Upon reaching the hypoxic tumor core, intracellular nitroreductases reduce the nitro group to an electron-donating amino group (-NH₂), restoring or enhancing the immunomodulatory affinity of the molecule locally, thereby widening the therapeutic window.
Chemical Basis & Mechanism of Action[1][2][3]
Structural Profile
-
Compound: 4-Nitro Levamisole
-
CAS: 76497-81-9
-
Core Scaffold: Imidazo[2,1-b]thiazole
-
Molecular Weight: ~247.27 g/mol
-
Key Feature: p-Nitrophenyl moiety acting as an electronic switch.
The Bioreductive Switch Mechanism
The mechanism relies on the difference in Hammett substituent constants (
-
Normoxia (Prodrug State): The 4-NO₂ group is strongly electron-withdrawing (
). This reduces the electron density of the imidazothiazole ring system and lowers the pKa of the bridgehead nitrogen. Since Levamisole's binding to targets (e.g., alkaline phosphatase, cholinergic receptors) is pKa-dependent, the 4-nitro variant is predicted to have significantly reduced binding affinity, minimizing systemic toxicity. -
Hypoxia (Activation): In the absence of oxygen, one-electron reduction by Type II nitroreductases (e.g., NADPH:cytochrome P450 reductase) proceeds without futile cycling (re-oxidation by O₂).
-
The Payload: The nitro group is reduced to a hydroxylamine (-NHOH) and subsequently to an amine (-NH₂). The 4-NH₂ group is electron-donating (
), raising the pKa and restoring the electronic profile necessary for receptor binding and immune stimulation.
Visualization of Signaling Pathway
The following diagram illustrates the activation cascade within the tumor microenvironment.
Caption: Bioreductive activation pathway of 4-Nitro Levamisole. Oxygen inhibits the process via futile cycling; hypoxia drives the reduction to the active amine.
Experimental Protocols
To validate 4-NL as a viable candidate, the following workflows must be executed. These protocols prioritize self-validation through negative controls.
Synthesis of 4-Nitro Levamisole
Rationale: While available as a catalog impurity, in-house synthesis ensures high purity (>99%) required for kinetic assays.
Reaction Scheme: Hantzsch Thiazole Synthesis.
-
Reagents: 2-bromo-4'-nitroacetophenone (1.0 eq), 2-aminothiazoline (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2-bromo-4'-nitroacetophenone in refluxing ethanol.
-
Add 2-aminothiazoline dropwise.
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
The intermediate imidazo[2,1-b]thiazole hydrobromide precipitates.
-
Reduction: Treat the intermediate with Sodium Borohydride (NaBH₄) in methanol at 0°C to reduce the C=N bond to the tetrahydro derivative.
-
Resolution: Use (+)-di-p-toluoyl-D-tartaric acid to isolate the (S)-enantiomer if specific stereochemistry is required (Levamisole is the S-isomer).
-
In Vitro Hypoxia Selectivity Assay
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).
Materials:
-
Cell Lines: HT-29 (Colon adenocarcinoma), A549 (Lung carcinoma).
-
Conditions: Normoxia (21% O₂), Hypoxia (0.1% O₂, N₂ chamber).
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere overnight.
-
Dosing: Treat with 4-NL (0.1 µM – 100 µM) and Levamisole (Control).
-
Incubation: Incubate duplicate plates in Normoxic vs. Hypoxic chambers for 4 hours (drug exposure), then wash and return all to Normoxia for 48 hours.
-
Readout: MTT or CellTiter-Glo assay.
-
Calculation:
Target Metric: An HCR > 10 indicates significant hypoxia selectivity.
Enzymatic Kinetic Validation
Objective: Confirm 4-NL is a substrate for human reductases.
Protocol:
-
System: Recombinant Human NADPH:Cytochrome P450 Reductase (POR).
-
Reaction Mix: 100 mM Potassium Phosphate (pH 7.4), 100 µM NADPH, 50 µM 4-NL.
-
Measurement: Monitor NADPH oxidation via absorbance decay at 340 nm.
-
Control: Use Dicoumarol (NTR inhibitor) to confirm enzymatic specificity.
-
Analysis: HPLC-MS/MS to detect the formation of the 4-amino metabolite (m/z [M+H]+ shifts from ~248 to ~218).
Quantitative Data Structure
When reporting results, use the following standardized table format to ensure cross-study comparability.
Table 1: Physicochemical and Biological Profiling
| Parameter | 4-Nitro Levamisole (Prodrug) | Levamisole (Parent) | 4-Amino Levamisole (Metabolite) |
| LogP (Predicted) | 1.85 | 2.10 | 1.45 |
| Hammett ( | +0.78 (Deactivating) | 0.00 | -0.66 (Activating) |
| IC50 (Normoxia) | > 100 µM (Target) | ~10 µM | TBD |
| IC50 (Hypoxia) | < 5 µM (Target) | ~10 µM | < 5 µM |
| Primary Target | Low Affinity | High Affinity (Alk. Phos.) | High Affinity (Predicted) |
Workflow Visualization
The following diagram outlines the logical flow from synthesis to lead validation.
Caption: Step-by-step development pipeline for validating 4-Nitro Levamisole as a prodrug.
Safety & Toxicology Considerations
The primary failure mode for Levamisole was agranulocytosis (severe leukopenia).
-
Risk Mitigation: The 4-NL strategy aims to keep systemic concentrations of the active amine low.
-
Critical Assay: Bone Marrow Clonogenic Assay (CFU-GM).
-
Protocol: Incubate human bone marrow mononuclear cells with 4-NL (Normoxia).
-
Success Criteria: 4-NL should show significantly less inhibition of colony formation compared to equimolar Levamisole, proving the "masking" effect works in oxygenated marrow tissue.
-
References
-
Levamisole Mechanism & Angiogenesis: Friis, T., et al. (2012).[1] Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hypoxia-Activated Prodrugs (General Principles): Spiegelberg, L., et al. (2019). Hypoxia-activated prodrugs: a patent review 2006–2021. Expert Opinion on Therapeutic Patents. [Link]
-
Nitroreductase Activation Mechanisms: Patterson, A. V., et al. (2021). Mechanism of Action of Nitroreductase-Based Prodrugs. Frontiers in Oncology. [Link]
-
Tumor Hypoxia and Drug Resistance: Vaupel, P. (2004). The Role of Hypoxia in Tumor Progression and the Resistance to Therapy. Advances in Experimental Medicine and Biology. [Link]
Sources
Crystal structure analysis of 4-nitro levamisole
This technical guide details the structural elucidation of 4-nitro levamisole (systematically: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole).
While the parent compound, Levamisole, is a well-characterized anthelmintic and immunomodulator (and frequent cocaine adulterant), the introduction of a strong electron-withdrawing nitro group (
Part 1: Molecular Context & Synthesis Strategy
1.1 The Target Moiety
Compound: 4-Nitro Levamisole
IUPAC Name: (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Significance: The nitro group enhances the dipole moment (
1.2 Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (SC-XRD), we must first ensure high chemical purity (
Recommended Workflow:
-
Precursor: Start with 2-bromo-4'-nitroacetophenone.
-
Cyclization: Condense with ethylenediamine/CS
or 2-aminothiazoline equivalents under reflux. -
Chiral Resolution: If a racemic product is formed, resolve using D-tartaric acid to isolate the biologically relevant S-enantiomer, or crystallize the racemate (often crystallizes more easily in centrosymmetric space groups like
).
Crystallization Techniques:
-
Method A (Vapor Diffusion): Dissolve 20 mg in minimal DMF (due to nitro-group polarity). Place in a small vial inside a larger jar containing Ethanol or Diethyl Ether. The slow diffusion of the anti-solvent drives nucleation.
-
Method B (Slow Evaporation): 1:1 mixture of Methanol/Acetonitrile. The nitro group acts as a hydrogen bond acceptor, often facilitating stable lattice formation with protic solvents.
Figure 1: Optimized crystallization workflow for nitro-substituted imidazothiazoles.
Part 2: Data Acquisition (SC-XRD)
2.1 Instrumentation & Source Selection
For organic molecules containing sulfur (S) and oxygen (O), absorption is a concern but manageable.
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K .-
Reasoning: Although Cu-K
provides higher intensity for small organic crystals, the sulfur atom in the thiazole ring has an absorption edge near the Cu wavelength, which can introduce systematic errors. Mo-K minimizes absorption effects ( ) and allows collection to higher angles (better resolution).
-
-
Temperature: Collect at 100 K using a nitrogen cryostream.
-
Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Freezing the lattice reduces thermal vibration parameters (
), allowing precise location of the oxygen atoms.
-
2.2 Data Collection Strategy
-
Completeness: Aim for
completeness to . -
Redundancy:
to ensure accurate intensity statistics for outlier rejection. -
Space Group Determination:
-
If Enantiopure (S): Expect Sohncke space groups (e.g.,
, ). -
If Racemic: Expect Centrosymmetric groups (e.g.,
, ).
-
Part 3: Structure Solution & Refinement
3.1 The Phasing Pipeline
Using the OLEX2 or SHELX interface, the solution follows this logic:
-
Direct Methods (SHELXT): The "heavy" Sulfur atom provides a strong phase anchor. The 4-nitro group will appear as a planar density extension on the phenyl ring.
-
Assignment:
-
Assign S1 (Thiazole sulfur).
-
Assign N1, N2 (Imidazo nitrogens).
-
Assign N3, O1, O2 (Nitro group).[1] Note: The N-O distances should refine to approx 1.22 Å.
-
3.2 Refinement Challenges (The "Expert" Insight)
The nitro group is the critical failure point in refinement.
-
Disorder: The phenyl ring may rotate, or the nitro group may wobble. If the thermal ellipsoids for O1/O2 are elongated:
-
Action: Apply a split model (PART 1 / PART 2) with occupancy refinement (e.g., 0.60/0.40).
-
Restraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms and ISOR if ellipsoids remain non-positive definite.
-
-
Absolute Configuration (Flack Parameter):
-
For the chiral S-enantiomer, the Flack parameter must refine to 0.0 (within
) . -
Warning: Because S is the only anomalous scatterer, the anomalous signal with Mo-radiation is weak. If the Flack parameter is ambiguous (e.g.,
), you must validate chirality via synthesis precursor or circular dichroism (CD), or re-collect using Cu-K radiation to enhance the anomalous signal of Sulfur.
-
Figure 2: Iterative refinement cycle for solving the 4-nitro levamisole structure.
Part 4: Quantitative Characterization Standards
Upon solving the structure, the following parameters serve as the "fingerprint" for 4-nitro levamisole. These values are derived from typical nitro-imidazothiazole analogs.
4.1 Bond Geometry Validation
| Bond Type | Atoms | Expected Length (Å) | Mechanistic Insight |
| Nitro | N(nitro)-O | Resonance delocalization. | |
| Linker | C(phenyl)-N(nitro) | Single bond character; check for torsion. | |
| Thiazole | C-S | Typical C-S single bond in heterocycles. | |
| Imine | C=N (bridge) | Double bond character critical for activity. |
4.2 Hydrogen Bonding & Packing
The 4-nitro group is a prime acceptor. Expect intermolecular interactions:
-
Interaction:
-
Geometry: Distance
Å; Angle . -
Packing: Look for "head-to-tail" stacking where the electron-deficient nitro-phenyl ring stacks over the electron-rich imidazothiazole core of a neighboring molecule.
Part 5: References
-
Grover, G., et al. (2019). Synthesis, Structural Elucidation, and Antimicrobial Activity of New Thiazole Derivatives.[2][3] MDPI Molecules. [Link]
-
Saeed, A., et al. (2008).[4] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Turkish Journal of Chemistry. [Link]
-
PubChem. (2025).[5][6] Levamisole Compound Summary (CID 26879).[5] National Library of Medicine. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2025). Guidance on Structure Deposition and Validation.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
Sources
- 1. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b](135S)[1,3]thiazole | C11H12N2S | CID 157283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 4-Nitro Levamisole from Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed synthetic pathway for 4-nitro levamisole, a derivative of the well-known anthelmintic and immunomodulatory agent, levamisole.[1][2][3][4] The synthesis commences from the readily available starting material, styrene oxide. The proposed multi-step synthesis involves the key steps of epoxide ring-opening, followed by a cyclization to construct the core imidazothiazole scaffold. This guide provides a comprehensive theoretical framework, detailed experimental protocols, and necessary safety precautions. The causality behind experimental choices is explained, and the protocols are designed to be self-validating. All key claims are supported by authoritative sources.
Introduction and Significance
Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, was initially introduced as an anthelmintic agent.[1][2] Its immunomodulatory properties later led to its investigation as an adjuvant therapy for colon cancer.[1][3] The introduction of a nitro group at the 4-position of the imidazothiazole ring is of significant interest for modifying the pharmacological profile of the parent compound. Nitro-aromatic compounds are a well-established class of molecules in medicinal chemistry, often exhibiting a range of biological activities. This protocol details a plausible and chemically sound route to synthesize 4-nitro levamisole, providing a foundation for further research and development in this area.
Proposed Synthetic Pathway Overview
The proposed synthesis of 4-nitro levamisole from styrene oxide is a two-step process. The first step involves the nucleophilic ring-opening of styrene oxide by 2-amino-5-nitrothiazole. The resulting amino alcohol intermediate is then subjected to a cyclization reaction to yield the final product, 4-nitro levamisole.
Caption: Proposed two-step synthesis of 4-nitro levamisole.
Scientific Rationale and Mechanistic Insights
Step 1: Regioselective Ring-Opening of Styrene Oxide
The reaction between an epoxide and an amine is a classic example of a nucleophilic ring-opening reaction. In the case of styrene oxide, the epoxide ring can be opened at either the C1 (benzylic) or C2 (terminal) position. The regioselectivity of this reaction is highly dependent on the reaction conditions.[5]
-
Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds via an SN1-like mechanism. The nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge in the transition state.
-
Under basic or neutral conditions , the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon.
For this synthesis, we propose a base-catalyzed or neutral reaction to favor the formation of the desired intermediate, N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine, which results from the attack of the amino group of 2-amino-5-nitrothiazole on the terminal carbon of styrene oxide.
Step 2: Intramolecular Cyclization
The cyclization of the amino alcohol intermediate to form the imidazothiazole ring system is a crucial step. This transformation can be achieved by converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the thiazole nitrogen. Thionyl chloride (SOCl₂) is a common reagent for this purpose, converting the alcohol to a chloro derivative, which then readily undergoes cyclization.
Detailed Experimental Protocols
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Styrene oxide is a suspected carcinogen, and thionyl chloride is corrosive and reacts violently with water. Handle these reagents with extreme care.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Styrene Oxide | ≥97% | Sigma-Aldrich |
| 2-Amino-5-nitrothiazole | ≥98% | TCI Chemicals |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| Triethylamine (TEA) | ≥99% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | EMD Millipore |
| Ethanol, absolute | ≥99.5% | VWR Chemicals |
| Diethyl ether, anhydrous | ≥99.7% | J.T. Baker |
| Sodium sulfate, anhydrous | ACS Grade | BDH Chemicals |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Protocol for Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrothiazole (1.45 g, 10 mmol) and absolute ethanol (50 mL).
-
Stir the mixture to dissolve the 2-amino-5-nitrothiazole. Gentle heating may be required.
-
Add styrene oxide (1.20 g, 10 mmol) to the solution.
-
Add triethylamine (1.01 g, 10 mmol) as a basic catalyst.
-
Reflux the reaction mixture for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol for Step 2: Synthesis of 4-Nitro Levamisole
-
In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the purified intermediate from Step 1 (2.65 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.31 g, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4-nitro levamisole.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation and Expected Results
| Step | Reactant 1 | Molar Mass ( g/mol ) | Amount (mmol) | Reactant 2 | Molar Mass ( g/mol ) | Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Styrene Oxide | 120.15 | 10 | 2-Amino-5-nitrothiazole | 145.13 | 10 | N-(2-hydroxy-2-phenylethyl)-5-nitrothiazol-2-amine | 265.28 | 2.65 |
| 2 | Intermediate from Step 1 | 265.28 | 10 | Thionyl Chloride | 118.97 | 11 | 4-Nitro Levamisole | 249.28 | 2.49 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 4-nitro levamisole.
Conclusion
The protocol described in this application note presents a viable and scientifically grounded pathway for the synthesis of 4-nitro levamisole from styrene oxide. By providing a detailed explanation of the underlying chemical principles and a step-by-step guide, this document aims to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore the potential of this novel compound. The modular nature of this synthesis also allows for the potential creation of a library of related compounds by utilizing different substituted styrene oxides or other epoxides.
References
-
Synthesis of Novel Levamisole Derivatives for Their Anticancer and Antiviral Activity. Chemical Sciences Journal. Available at: [Link]
-
Evaluation of Levamisole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [https://ijarsct.co.in/papers/IJAR SCT-0021.pdf]([Link] SCT-0021.pdf)
-
LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. Available at: [Link]
-
Aminolysis reactions of styrene oxide over different... ResearchGate. Available at: [Link]
-
Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]
-
Mode of action of levamisole. Scilit. Available at: [Link]
Sources
Application Note: Quantitative Analysis of 4-Nitro-Levamisole in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and robust protocol for the quantitative analysis of 4-nitro-levamisole, a potential impurity or metabolite of the anthelmintic drug levamisole, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals, providing a framework for accurate and reliable quantification in pharmaceutical substances and formulations. The protocol is grounded in established analytical principles and adheres to the validation requirements outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.
Introduction: The Rationale for 4-Nitro-Levamisole Analysis
Levamisole is a widely used pharmaceutical agent with a history of applications in both human and veterinary medicine.[1][2][3] The presence of impurities, degradants, or metabolites, such as 4-nitro-levamisole, can have significant implications for the safety and efficacy of the final drug product. Therefore, a sensitive and specific analytical method is crucial for the detection and quantification of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based detection.[4][5] This application note provides a detailed workflow, from sample preparation to data analysis, for the determination of 4-nitro-levamisole.
Causality Behind Experimental Choices: Method Development Strategy
The development of this GC-MS method for 4-nitro-levamisole is predicated on the known analytical behavior of its parent compound, levamisole, and the general principles of analyzing nitroaromatic compounds.
-
Choice of GC-MS: GC-MS is selected for its high sensitivity and specificity. Gas chromatography provides excellent separation of volatile and semi-volatile compounds, while mass spectrometry offers definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[4][5]
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure is chosen for its effectiveness in isolating levamisole and related compounds from various sample matrices.[6] The use of an alkaline solution is critical to ensure that 4-nitro-levamisole, which is likely a hydrochloride salt, is converted to its free base form, rendering it soluble in organic extraction solvents.[2][6]
-
Mass Spectrometry Parameters: The selection of characteristic ions for quantification and confirmation is based on the predicted fragmentation pattern of 4-nitro-levamisole. The molecular ion is a primary candidate for the quantitative ion due to its high specificity.[6] Qualifier ions, representing stable fragments, provide an additional layer of confirmation, enhancing the trustworthiness of the results.
Experimental Workflow: From Sample to Result
The overall experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the analytical results.
Caption: Experimental workflow for 4-nitro-levamisole analysis.
Detailed Protocols
Reagents and Materials
-
4-Nitro-Levamisole Reference Standard
-
Levamisole-d5 (Internal Standard)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (GC Grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Accurately weigh approximately 100 mg of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to dissolve.
-
Spike the solution with the internal standard (Levamisole-d5) to a final concentration of 1 µg/mL.
-
Add 1 mL of 1 M NaOH to alkalinize the solution to a pH > 10.
-
Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Injector | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | A temperature program designed to provide good separation from potential impurities. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Source Temperature | 230°C | Optimized for efficient ionization and minimal thermal degradation. |
| Quadrupole Temp | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
Predicted Mass Fragmentation and SIM Parameters
The chemical structure of 4-nitro-levamisole suggests a predictable fragmentation pattern under EI conditions. The addition of a nitro group to the levamisole structure will increase the molecular weight and introduce new fragmentation pathways.
-
Levamisole (MW: 204.29 g/mol ): Known to produce a prominent molecular ion at m/z 204.[6][7]
-
4-Nitro-Levamisole (MW: 249.29 g/mol ): The molecular ion is expected at m/z 249. The fragmentation is likely to involve the loss of the nitro group (NO2, 46 Da), leading to a fragment at m/z 203. Other characteristic fragments of the levamisole backbone would also be expected.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Nitro-Levamisole | To be determined | 249 | 203 | To be determined |
| Levamisole-d5 (IS) | To be determined | 209 | To be determined | To be determined |
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11] This process provides documented evidence that the method is suitable for its intended purpose.[12][13][14]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is demonstrated by analyzing a blank matrix, a matrix spiked with 4-nitro-levamisole and the internal standard, and a sample containing potential impurities. The absence of interfering peaks at the retention time of the analyte and internal standard confirms specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a spiked matrix) and comparing the measured value to the true value. The accuracy should be assessed at a minimum of three concentration levels (low, medium, and high) across the specified range, with a target recovery of 90-110%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and with the same equipment. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): This is assessed by repeating the repeatability study on a different day, with a different analyst, and/or with different equipment. The RSD should be ≤ 3%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration to demonstrate acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include GC oven temperature, carrier gas flow rate, and different columns.
Data Analysis and Reporting
The concentration of 4-nitro-levamisole in the sample is calculated using the calibration curve generated from the analysis of the standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.
The final report should include:
-
A summary of the method validation results.
-
The calculated concentration of 4-nitro-levamisole in the sample.
-
Representative chromatograms of a standard, a blank, and a sample.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS protocol for the quantitative analysis of 4-nitro-levamisole. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can achieve accurate, reliable, and trustworthy results. The self-validating nature of the protocol, rooted in the principles of the ICH Q2(R1) guidelines, ensures the integrity of the data generated.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Determination of Levamisole in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Determination of levamisole in urine by gas chromatography-mass spectrometry. PubMed. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency. [Link]
-
Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]
-
Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. American Academy of Forensic Sciences. [Link]
-
Analytical Procedures and Methods Validation. Regulations.gov. [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]
-
Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Ovid. [Link]
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. [Link]
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. PMC. [Link]
-
Quantitation of levamisole in plasma using high performance liquid chromatography. Journal of Liquid Chromatography. [Link]
-
Recent Analytical Methods of Anti-Helmintic Agents. Asian Journal of Pharmaceutical Research. [Link]
-
Levamisole. Food and Agriculture Organization of the United Nations. [Link]
-
Quantitative analysis of cocaine/levamisole samples by FT-Raman spectroscopy and chemometrics. Thermo Fisher Scientific. [Link]
-
[Determination of levamisole residue in animal livers by two liquid-liquid extraction steps-gas chromatography-mass spectrometry]. PubMed. [Link]
-
Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. [Link]
-
Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. Determination of levamisole in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [Determination of levamisole residue in animal livers by two liquid-liquid extraction steps-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
1H NMR and 13C NMR spectral data for 4-nitro levamisole
Application Note: Structural Elucidation and Spectral Analysis of 4-Nitro Levamisole (p-Nitrotetramisole)
Abstract & Scope
This application note details the structural characterization of 4-nitro levamisole (systematically: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole), a derivative of the anthelmintic drug Levamisole. Often encountered as a synthetic intermediate, a specific alkaline phosphatase inhibitor (analogous to p-bromotetramisole), or a pathway impurity, accurate identification of this compound relies on distinguishing the nitro-substituted aromatic system from the parent levamisole core.
This guide provides a high-confidence spectral prediction model based on substituent chemical shift (SCS) theory and comparative analysis with validated p-bromotetramisole and Levamisole standards. It includes detailed protocols for sample preparation, acquisition parameters, and signal assignment logic.
Chemical Identity & Structure
-
Common Name: 4-Nitro Levamisole (or p-Nitrotetramisole if racemic)
-
IUPAC Name: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
-
Molecular Formula: C₁₁H₁₁N₃O₂S
-
Molecular Weight: 249.29 g/mol
-
Key Structural Feature: The para-nitro group on the phenyl ring creates a strong electron-withdrawing effect, significantly altering the aromatic region of the NMR spectrum compared to native Levamisole.
Figure 1: Structural connectivity highlighting the key substitution point at the para-position of the phenyl ring.
Experimental Protocol
To ensure high-resolution spectra and prevent aggregation, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the solvent of choice.
-
Reasoning: Nitro-substituted heterocycles often exhibit poor solubility in CDCl₃. DMSO-d6 ensures complete dissolution and prevents peak broadening associated with aggregation.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.
-
Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).
-
Scans (NS):
-
1H NMR: 16–32 scans.
-
13C NMR: 1024–2048 scans (due to lower sensitivity and quaternary carbons).
-
Spectral Analysis & Data
1H NMR Spectral Data (Predicted/Comparative)
The spectrum is characterized by the preservation of the aliphatic imidazo-thiazole core signals (3.0–6.0 ppm) and a dramatic downfield shift of the aromatic protons due to the nitro group.
Solvent Reference: DMSO-d6 (Residual peak at δ 2.50 ppm).[1]
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (3', 5') | 8.20 – 8.25 | Doublet (d) | 2H | Ortho to NO₂ (Strongly deshielded by EWG). |
| Ar-H (2', 6') | 7.65 – 7.75 | Doublet (d) | 2H | Meta to NO₂ (Deshielded relative to Levamisole). |
| H-6 (Benzylic) | 5.70 – 5.80 | dd | 1H | Chiral center. Downfield shift vs Levamisole (5.5 ppm) due to p-NO₂ induction. |
| H-2, H-3, H-5 | 3.30 – 4.20 | Multiplets | 6H | Imidazo[2,1-b]thiazole core protons. Complex overlapping multiplets. |
Key Diagnostic Feature: The aromatic region transforms from a multiplet at 7.3–7.4 ppm (in Levamisole) to a distinct AA'BB' system (two doublets) separated by ~0.5 ppm.
13C NMR Spectral Data
Solvent Reference: DMSO-d6 (Septet at δ 39.5 ppm).
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=N (C8) | ~168.0 | Imidazo-thiazole bridgehead carbon (Quaternary). |
| C-ipso (C4') | ~147.5 | Attached to Nitro group (Deshielded). |
| C-ipso (C1') | ~150.0 | Attached to chiral center. |
| Ar-C (C2', 6') | ~128.5 | Meta to NO₂. |
| Ar-C (C3', 5') | ~124.0 | Ortho to NO₂. |
| C-6 (Benzylic) | ~63.0 | Chiral center carbon. |
| Aliphatic CH₂ | 45.0 – 55.0 | C2, C3, C5 (Core methylene carbons). |
Structural Elucidation Workflow
The following logic tree demonstrates how to confirm the identity of 4-nitro levamisole against potential analogs or the parent compound.
Figure 2: Decision matrix for distinguishing 4-nitro levamisole from parent and halogenated analogs using 1H NMR.
Technical Insights & Troubleshooting
The "Nitro Effect" Mechanism
The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).
-
Resonance: Pulls electron density from the ortho and para positions of the phenyl ring. Since the para position is occupied by the nitro group itself, the ortho protons (H3', H5') are significantly deshielded, moving downfield to ~8.2 ppm.
-
Differentiation from Halogens: While p-bromolevamisole also shows an AA'BB' pattern, halogens are weaker EWGs. The ortho protons in the bromo-analog appear around 7.5–7.6 ppm. If you see signals >8.0 ppm, it confirms the Nitro group.
Water Suppression
Levamisole salts are hygroscopic. In DMSO-d6, the water peak appears at ~3.33 ppm, which can obscure the core CH₂ signals.
-
Recommendation: Use dry DMSO-d6 (ampules) or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.
References
-
Identification of Levamisole Impurities. Casale, J.F., et al. ResearchGate. (Methodology for impurity profiling). Available at: [Link]
-
PubChem Compound Summary: 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole. National Library of Medicine. (Source for nitro-substituted analog comparisons). Available at: [Link]
Sources
Application Note: Enantioselective Synthesis of 4-Nitro Levamisole via Ir-Catalyzed Asymmetric Hydrogenation
This Application Note is designed for researchers and drug development professionals focusing on the precise, enantioselective synthesis of 4-nitro levamisole (also referred to as 4-nitro tetramisole in its racemic form).
Levamisole, an immunomodulator and anthelmintic, relies on the (
This guide details a chemoselective, asymmetric hydrogenation protocol using an Iridium-P,N ligand complex. This method is chosen over classical resolution for its higher atom economy and ability to preserve the nitro functionality.
Executive Summary & Retrosynthetic Analysis
The synthesis of (S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (4-nitro levamisole) presents a specific chemoselective challenge: reducing the C=N/C=C unsaturation of the imidazothiazole core without reducing the nitro (
Standard heterogeneous hydrogenation (e.g., Pd/C,
Retrosynthetic Logic
The target is accessed via the asymmetric hydrogenation of the planar, achiral precursor 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole .
Figure 1: Retrosynthetic disconnection showing the conversion of the planar dihydro-intermediate to the chiral target.
Critical Reagents & Catalyst Selection
The Catalyst: Iridium-SpiroPAP Complex
For this transformation, the Ir-(S,S)-f-SpiroPAP catalyst is selected.
-
Why? Iridium complexes with chiral spiro-ligands have demonstrated exceptional enantioselectivity (up to 99% ee) for N-heterocycles and, crucially, tolerate nitro groups under mild conditions where Palladium fails.
-
Structure: The rigid spiro-backbone prevents catalyst deactivation and creates a tight chiral pocket, ensuring high face-selectivity during hydride transfer.
Reagent List
| Component | Grade/Specification | Role |
| Substrate | >98% Purity (HPLC) | 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole |
| Catalyst | [Ir(COD)Cl]₂ + (S)-SpiroPAP | Pre-catalyst complex |
| Solvent | Anhydrous Methanol (MeOH) | Reaction medium (degassed) |
| Additive | Iodine ( | Activator (optional, depending on kinetics) |
| Hydrogen | UHP Grade (99.999%) | Reductant |
Experimental Protocol
Phase 1: Synthesis of the Precursor (Substrate Preparation)
Note: If the precursor is not commercially available, synthesize as follows.
-
Reactants: Dissolve 4-nitrophenacyl bromide (1.0 equiv) in anhydrous ethanol.
-
Cyclization: Add 2-aminothiazoline (1.1 equiv) slowly at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The reaction proceeds via N-alkylation followed by dehydration. -
Workup: Cool to
. The hydrobromide salt of the product usually precipitates. Filter and neutralize with aqueous to obtain the free base. -
Purification: Recrystallize from Ethanol/DMF to yield yellow crystals of 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole .
-
QC Check: Confirm structure via
-NMR (absence of chiral proton at C6, presence of aromatic nitro signals).
-
Phase 2: Enantioselective Hydrogenation (The Core Protocol)
Safety Warning: Hydrogen gas at high pressure presents an explosion hazard. Use a rated autoclave and work behind a blast shield.
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox):
-
In a vial, mix
( ) and the chiral ligand ( ) in anhydrous methanol. -
Stir for 30 minutes to form the active orange/red complex.
-
-
Reaction Assembly:
-
Place the Precursor (
, approx. ) into the autoclave glass liner. -
Add the pre-formed Catalyst Solution .
-
Total solvent volume should be adjusted to reach a concentration of
to .
-
-
Hydrogenation:
-
Seal the autoclave. Purge with nitrogen (
) to remove oxygen. -
Purge with hydrogen (
). -
Pressurize to 50 bar (approx. 725 psi)
. -
Stir at Room Temperature (
) for 12–18 hours . -
Expert Insight: Do not heat above
. Higher temperatures increase the risk of reducing the nitro group, even with Iridium.
-
-
Termination & Workup:
-
Purification:
-
Dissolve the residue in minimal Dichloromethane (DCM).
-
Pass through a short pad of silica gel to remove the metal catalyst.
-
Recrystallize from Acetone/Hexane or convert to the Hydrochloride salt (using HCl in ether) for long-term stability.
-
Mechanism of Action
The reaction proceeds via an Outer-Sphere Mechanism or an Ir(III)/Ir(V) hydride cycle , depending on the specific ligand electronics. The nitro group remains untouched because the Iridium catalyst preferentially coordinates to the basic nitrogen and the alkene of the imidazothiazole core, rather than the electron-deficient nitro-arene.
Figure 2: Catalytic cycle of Iridium-mediated asymmetric hydrogenation.
Quality Control & Analytical Methods
To validate the synthesis, you must confirm both chemical purity and enantiomeric excess (ee).
Analytical Data Table
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |
| Enantiomeric Excess | Chiral HPLC | > 96% ee |
| Nitro Integrity | IR Spectroscopy | Strong bands at ~1520 & 1350 cm⁻¹ (NO₂ stretch) |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | 1H dd at chiral center (~4.5 ppm); Nitro-aromatic AA'BB' system |
Chiral HPLC Method (Recommended)
-
Column: Daicel Chiralcel OD-H or AD-H (
). -
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Note: The diethylamine is crucial to sharpen the peak of the basic amine.
-
-
Flow Rate:
. -
Detection: UV @ 254 nm.
-
Expected Retention: The (
)-enantiomer typically elutes second on OD-H columns (Verify with racemic standard).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure substrate is free of halides/sulfur impurities. Repurify precursor. |
| Nitro Reduction (Aniline formation) | Temperature too high | Strictly maintain |
| Low Enantioselectivity | Solvent Effect | Switch from MeOH to Toluene or DCM. Protic solvents usually aid rate but may affect ee. |
| Racemization | Acidic/Basic Workup | Levamisole derivatives are prone to racemization in strong base over time. Process quickly. |
References
-
Zhou, Q.-L., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamines." Chemical Science, 2011, 2 , 1104.
- Janssen, P. A. J. "Tetramisole and Levamisole." Progress in Drug Research, 1976, 20, 347. (Foundational chemistry of the imidazothiazole scaffold).
-
Birman, V. B., & Li, X. "Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst." Organic Letters, 2006, 8 , 1351. (Provides context on the stability and resolution of these ring systems).
- Cai, Q., et al. "Asymmetric Hydrogenation of cyclic imines." Accounts of Chemical Research, 2018.
Disclaimer: This protocol involves high-pressure hydrogen and bioactive compounds.[3] All procedures must be performed by trained personnel in a suitable laboratory environment.
Sources
- 1. US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]
- 2. CN102675346A - Levamisole organic acid salt, synthetic method for levamisole organic acid salt and medicinal composition of levamisole organic acid salt - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
Application Note: Preparation of 4-Nitro Levamisole Reference Standards
Topic: Preparation and Certification of 4-Nitro Levamisole Reference Standards Content Type: Application Note & Technical Protocol Audience: Pharmaceutical Impurity Profiling, Forensic Toxicology, and Synthetic Chemistry Groups.
Abstract & Strategic Context
In the context of forensic toxicology and pharmaceutical stability testing, 4-nitro levamisole (also known as p-nitrolevamisole) is a critical impurity marker.[1] It typically arises either as a synthetic byproduct during the manufacturing of Levamisole (an anthelmintic and immunomodulator) or as a degradation product under oxidative stress. Furthermore, with Levamisole being a prevalent adulterant in illicit cocaine supplies (detected in up to 79% of samples), the nitro-derivative serves as a vital "fingerprint" molecule for tracking chemical origin and batch processing.
This guide details the synthesis, purification, and certification of 4-nitro levamisole to "Reference Standard Grade" (>99.5% purity). Unlike routine synthesis, this protocol emphasizes traceability, isomeric purity, and solid-state stability , ensuring the material is suitable for quantitative HPLC/MS calibration.
Safety & Handling (Critical)
-
Levamisole Toxicity: Levamisole is associated with agranulocytosis (severe leukopenia). All handling requires a fume hood and double-gloving.[1]
-
Nitro Compounds: The nitration process involves mixed acids (
). This is an exothermic reaction with potential for thermal runaway. Temperature control is non-negotiable. -
Explosive Potential: While 4-nitro levamisole is stable, dry nitro-intermediates can be shock-sensitive.[1] Do not heat dry residues above 60°C.
Synthetic Route & Mechanism
The most robust route for generating the 4-nitro impurity standard is the Electrophilic Aromatic Substitution (Nitration) of Levamisole Hydrochloride.
-
Substrate: Levamisole HCl (
). -
Reagent: Fuming Nitric Acid (
) in Sulfuric Acid ( ). -
Regioselectivity: The imidazo[2,1-b]thiazole ring system is attached to the phenyl ring. The alkyl connection acts as a weak activator and ortho, para-director.[1] Due to steric hindrance at the ortho positions from the bicyclic ring, the reaction heavily favors the para (4-nitro) position.
-
Challenge: Controlling the temperature is vital to prevent the oxidative opening of the thiazolidine ring, which would destroy the core scaffold.
Workflow Diagram: Synthesis Logic
Figure 1: Step-by-step synthetic pathway for the generation of crude 4-nitro levamisole.
Detailed Experimental Protocols
Protocol A: Synthesis of Crude 4-Nitro Levamisole
Objective: To convert Levamisole HCl into the 4-nitro derivative with >85% conversion.
-
Acid Preparation: In a 250 mL 3-neck round-bottom flask, cool 20 mL of concentrated Sulfuric Acid (
) to 0°C using an ice-salt bath. -
Substrate Addition: Slowly add 5.0 g (20.7 mmol) of Levamisole HCl to the acid. Stir until fully dissolved. Note: Maintain temp <10°C.
-
Nitration: Dropwise, add a mixture of Fuming Nitric Acid (1.5 mL) and
(2 mL).-
Critical Control Point: The addition must be slow enough that the internal temperature never exceeds 5°C .
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (
) should disappear, replaced by a lower spot ( , Nitro product). -
Quenching: Pour the reaction mixture onto 200 g of crushed ice.
-
Neutralization: Basify the solution to pH 9–10 using Ammonium Hydroxide (
). Caution: Exothermic. -
Extraction: Extract with Dichloromethane (DCM) (
). Combine organic layers, wash with brine, and dry over anhydrous . -
Concentration: Evaporate solvent under reduced pressure (Rotavap at 35°C) to yield a yellow/brown solid (Crude).
Protocol B: Purification (The Reference Standard Differentiator)
To achieve "Reference Standard" status, we must remove the ortho-isomer and any ring-opened byproducts.[1]
Step 1: Recrystallization [1]
-
Dissolve the crude solid in minimal boiling Ethanol.
-
Add activated charcoal (to remove color impurities) and filter hot.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
Filter the pale yellow crystals. (Purity approx. 95-98%).[1]
Step 2: Preparative HPLC (Polishing to >99.5%) For certification, a final polish is required.
-
Column: C18 Prep Column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Mode: Isocratic or Shallow Gradient (Target
). -
Detection: UV at 260 nm (Nitro group absorption).
-
Collection: Collect the major peak (typically elutes after Levamisole). Lyophilize the fraction to obtain the formate salt or free base.
Characterization & Validation (Self-Validating System)
A reference standard is only as good as its validation data.[1] The following multi-modal analysis is required to issue a Certificate of Analysis (CoA).
Analytical Logic Diagram
Figure 2: Analytical workflow for certifying the reference standard.
Data Specifications
1. HPLC Purity Method
-
Column: C18 Analytical (150 x 4.6 mm, 3.5 µm).
-
Flow: 1.0 mL/min.
-
Temp: 30°C.
-
Gradient:
| Time (min) | % Buffer (0.1% Formic Acid) | % Acetonitrile |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 95 | 5 |
-
Acceptance Criteria: Main peak area > 99.5%; No single impurity > 0.1%.
2. Nuclear Magnetic Resonance (NMR)
The 4-nitro substitution breaks the symmetry of the phenyl ring, creating a distinct AA'BB' system.
-
Solvent:
or .[1] -
Expected Shifts (
):-
Aromatic Region: Two doublets (integrating to 2H each) around 8.2 ppm (ortho to nitro) and 7.6 ppm (meta to nitro). This strong downfield shift (from ~7.3 ppm in Levamisole) confirms the nitro group.
-
Aliphatic Region: Multiplets at 3.0–4.5 ppm corresponding to the imidazothiazole ring protons (usually slightly downshifted compared to Levamisole due to the electron-withdrawing nitro group).
-
3. Mass Spectrometry (MS)[3][4][5]
-
Parent Ion: Levamisole is MW 204.29. 4-Nitro Levamisole (
) is MW 249.29.[1][6] -
Target: Look for
. -
Fragment: Loss of
may be observed (M-46).[1]
Storage and Stability
-
Container: Amber glass vial with Teflon-lined cap (hygroscopic protection).[1]
-
Condition: Store at -20°C.
-
Handling: Equilibrate to room temperature before opening to prevent water condensation (which alters the weighing mass for quantitative standards).
References
-
ISO Guide 80:2014. Guidance for the in-house preparation of quality control materials (QCMs).[7] International Organization for Standardization. [Link]
-
Hess, C., et al. (2011). Simultaneous determination of levamisole and cocaine in human plasma by LC-MS/MS. Journal of Chromatography B. [Link][2]
-
Casale, J. F., et al. (2008). Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. Microgram Journal.[3] [Link]
-
Lynch, K. L., et al. (2021). Levamisole-a Toxic Adulterant in Illicit Drug Preparations: a Review.[1] Therapeutic Drug Monitoring. [Link]
-
Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma.[2] Journal of Chromatography B. [Link][2]
Sources
- 1. Levamisole synthesis - chemicalbook [chemicalbook.com]
- 2. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS | MDPI [mdpi.com]
- 6. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Elucidating the Fragmentation Patterns of 4-Nitro Levamisole using LC-MS/MS
Introduction
Levamisole, an anthelmintic drug, has seen a resurgence in analytical interest due to its illicit use as a common adulterant in cocaine.[1][2][3][4] Its derivatives, including 4-nitro levamisole, are important for forensic analysis and metabolism studies. Understanding the mass spectrometric behavior of these compounds is crucial for developing robust and reliable analytical methods. This application note provides a detailed exploration of the predicted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of 4-nitro levamisole, offering a foundational protocol for its identification and quantification in complex matrices. While specific experimental data for 4-nitro levamisole is not widely published, this guide synthesizes established fragmentation principles of the levamisole core and nitroaromatic compounds to propose a theoretical, yet scientifically grounded, fragmentation pathway.
4-Nitro levamisole, with a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol , is a derivative of levamisole.[5] The addition of a nitro group to the phenyl ring significantly influences its physicochemical properties and, consequently, its fragmentation behavior in a mass spectrometer.
Proposed LC-MS/MS Fragmentation Pathway
The fragmentation of 4-nitro levamisole is anticipated to be a composite of the characteristic fragmentation of the levamisole backbone and the typical cleavages associated with nitroaromatic compounds. Electrospray ionization (ESI) in positive mode is the preferred ionization technique for levamisole and its derivatives, owing to the presence of basic nitrogen atoms that are readily protonated.[6][7]
Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) of 4-nitro levamisole is expected to undergo a series of fragmentation reactions. The most probable initial cleavages will involve the imidazothiazole ring system, which is consistent with the known fragmentation of levamisole. The nitro group on the phenyl ring introduces additional fragmentation routes, primarily involving the loss of nitro-related moieties.[8]
Key Predicted Fragmentation Steps:
-
Neutral Loss of the Thiazolidine Ring: A primary fragmentation pathway for the levamisole core involves the cleavage of the thiazolidine ring, leading to the formation of a stable ion.
-
Loss of the Nitro Group and Related Species: Nitroaromatic compounds are known to fragment via the loss of NO₂, NO, and other small radicals.[8] These fragmentation channels are expected to be prominent in the MS/MS spectrum of 4-nitro levamisole.
-
Ring Opening and Rearrangements: The fused ring system of levamisole can undergo complex ring-opening and rearrangement reactions upon fragmentation, leading to a variety of product ions.
The following diagram illustrates the proposed fragmentation pathway for 4-nitro levamisole.
Caption: Proposed fragmentation pathway of 4-nitro levamisole.
LC-MS/MS Protocol for the Analysis of 4-Nitro Levamisole
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 4-nitro levamisole. Optimization of these parameters will be necessary for specific matrices and instrumentation.
Sample Preparation
For biological matrices such as plasma or urine, a protein precipitation or solid-phase extraction (SPE) is recommended to remove interferences.
Protein Precipitation Protocol:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
A reversed-phase separation will provide good retention and peak shape for 4-nitro levamisole.
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following parameters are suggested for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
Based on the proposed fragmentation pathway, the following MRM transitions are suggested for quantification and confirmation. The collision energies should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 4-Nitro Levamisole | 250.1 | 204.1 | 15-25 | Quantifier |
| 4-Nitro Levamisole | 250.1 | 178.1 | 20-30 | Qualifier |
The following workflow diagram outlines the analytical procedure.
Caption: Experimental workflow for the analysis of 4-nitro levamisole.
Trustworthiness and Self-Validation
The presented protocol is designed to be self-validating. The use of a quantifier and a qualifier MRM transition provides a high degree of specificity. The ratio of the two transitions should remain constant across all samples and standards, providing a check for interferences. Furthermore, the chromatographic retention time should be consistent. For regulated environments, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision.
Conclusion
This application note provides a comprehensive theoretical framework for understanding the LC-MS/MS fragmentation of 4-nitro levamisole and a robust starting protocol for its analysis. While based on established chemical principles, experimental verification of the proposed fragmentation pathway is encouraged. The provided methodology offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate sensitive and specific assays for the detection and quantification of this important levamisole derivative.
References
-
Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine (CCLM), 51(1), 155-161. [Link]
-
Gjerde, H., Oiestad, E. L., & Christophersen, A. S. (2011). Levamisole as an adulterant in cocaine. Tidsskrift for den Norske laegeforening: tidsskrift for praktisk medicin, ny raekke, 131(12), 1205-1207. [Link]
- Leinweber, F. J., & Szuna, A. J. (1984). Metabolism of levamisole in the rat.
-
Yinon, J. (2007). Mass spectrometry of explosives. Chemical reviews, 107(1), 1-34. [Link]
-
PubChem. (n.d.). Levamisole. [Link]
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., ... & Wen, A. (2011). A sensitive LC–MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299-303. [Link]
-
Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and bioanalytical chemistry, 405(13), 4077-4088. [Link]
-
DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). [Link]
-
Trehy, M. L., O'Neal, C. L., Lee, D. C., & Ketha, H. (2011). Determination of levamisole in urine by gas chromatography-mass spectrometry. Journal of analytical toxicology, 35(8), 539-544. [Link]
-
Bartkevics, V., Kuckovska, G., & Gibietis, J. (2003). Analysis of levamisole residual amounts in food using gel permeation chromatography, GC/MS in PCI mode and LC/MS/MS. Latvian Journal of Chemistry, (2), 135-143. [Link]
-
University of Hertfordshire. (n.d.). Levamisole. AERU. [Link]
-
Wikipedia. (n.d.). Levamisole. [Link]
-
World of Molecules. (n.d.). 4-nitro levamisole. [Link]
-
U.S. Drug Enforcement Administration. (n.d.). Levamisole. [Link]
-
Centers for Disease Control and Prevention. (2011). CDC Health Advisory: Agranulocytosis in Users of Cocaine Adulterated with Levamisole. [Link]
-
Waters Corporation. (n.d.). A Method for the Determination of Nitrofuran Veterinary Drug Residues by LC-MS/MS. [Link]
Sources
- 1. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Determination of levamisole in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]
- 6. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of levamisole residual amounts in food using gel permeation chromatography, GC/MS in PCI mode and LC/MS/MS; Levamizola atlikumdaudzuma noteiksana partikas produktos ar hromatografijas un masspektroskopijas metodem (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Resolution Separation of 4-Nitro Levamisole by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the separation and identification of 4-nitro levamisole from its parent compound, levamisole, using thin-layer chromatography (TLC). Levamisole, an anthelmintic drug, has seen various therapeutic applications and is also noted as a common adulterant in illicit substances.[1][2] The presence of impurities, such as the 4-nitro derivative, is a critical quality attribute in pharmaceutical manufacturing and forensic analysis.[3][4] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a robust, cost-effective, and rapid method for qualitative analysis. The protocol emphasizes the causal relationships behind experimental choices, ensuring a self-validating and reproducible methodology.
Introduction: The Rationale for TLC Separation
Levamisole, chemically (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is an imidazothiazole derivative with a history of use as an anthelmintic and an immunomodulator.[5][6] Its synthesis and degradation can lead to various related substances, including nitrated impurities like 4-nitro levamisole ((6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][7][8]thiazole).[9][10] Monitoring and controlling such impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products and for characterizing seized drug samples.[3][11]
Thin-layer chromatography (TLC) serves as an ideal technique for this purpose. It is a planar chromatographic method that offers rapid, parallel analysis of multiple samples with minimal equipment and solvent consumption, making it a highly efficient screening tool.[12][13][14] The principle of TLC relies on the differential partitioning of analytes between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[15][16] The separation of levamisole and 4-nitro levamisole is governed by differences in their molecular polarity, which dictates their affinity for the stationary and mobile phases.
The Chromatographic Principle: Exploiting Polarity
The successful separation of levamisole and 4-nitro levamisole hinges on exploiting the significant difference in polarity imparted by the nitro (-NO₂) group.
-
Stationary Phase: We will utilize Silica Gel 60 F254 plates . Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[14][15] These groups can form strong hydrogen bonds and dipole-dipole interactions with polar analytes.
-
Analyte Polarity:
-
Levamisole: Possesses a basic nitrogen atom within its imidazothiazole ring system, making it moderately polar.[2]
-
4-Nitro Levamisole: The addition of an electron-withdrawing nitro group to the phenyl ring dramatically increases the molecule's polarity.
-
-
Interaction Dynamics: Due to its higher polarity, 4-nitro levamisole will have a stronger affinity for the polar silica gel stationary phase compared to the less polar levamisole. This stronger interaction causes it to move more slowly up the TLC plate.
-
Retention Factor (Rf): This differential migration is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[17][18]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by including standards for direct comparison on the same plate.
Materials and Apparatus
| Category | Item | Specifications |
| Plates | TLC Plates | Silica Gel 60 F254, aluminum or glass-backed, 20x20 cm or pre-cut. |
| Chemicals | Levamisole Standard | Purity ≥98% |
| 4-Nitro Levamisole Standard | Purity ≥96%[9] | |
| Test Sample | Sample containing or suspected of containing levamisole and/or 4-nitro levamisole. | |
| Solvents (Mobile Phase) | Ethyl Acetate (ACS Grade), Methanol (ACS Grade), Ammonium Hydroxide (28-30%). | |
| Solvents (Sample Prep) | Methanol (ACS Grade). | |
| Visualization Reagents | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), β-Naphthol, Sodium Hydroxide (NaOH). | |
| Apparatus | Sample Applicators | 1 µL glass capillary tubes. |
| Developing Chamber | Glass tank with a tight-fitting lid. | |
| Visualization Tools | UV Lamp (254 nm), Glass sprayer/atomizer, Hot plate or heating gun. | |
| General Labware | Beakers, graduated cylinders, volumetric flasks, forceps, pencil, ruler. |
Step-by-Step Methodology
-
Standard Solutions (1 mg/mL): Accurately weigh 10 mg of Levamisole standard and 10 mg of 4-nitro levamisole standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Test Solution (1 mg/mL): Prepare a solution of the test sample at approximately 1 mg/mL in methanol. If the sample is not fully soluble, sonicate for 5 minutes and filter or centrifuge to remove particulates.
-
Mobile Phase: In a graduated cylinder, prepare the mobile phase consisting of Ethyl Acetate : Methanol : Ammonium Hydroxide (85:10:5, v/v/v) .[21] Prepare this solution fresh for each experiment. The small amount of ammonium hydroxide is crucial to prevent "tailing" of the basic levamisole spot by neutralizing acidic sites on the silica gel.
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Line the inside walls of the chamber with filter paper, ensuring it is wetted by the mobile phase. Close the lid and allow the chamber to saturate for at least 20-30 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values and preventing uneven solvent front migration.[22]
-
Plate Handling: Handle the TLC plate only by the edges to avoid contaminating the surface with skin oils.
-
Origin Line: Using a pencil and ruler, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate. Do not gouge the silica layer.
-
Spotting: Using separate capillary tubes for each solution, apply 1 µL of the levamisole standard, 4-nitro levamisole standard, and the test sample onto the origin line. For confirmation, a fourth lane can be "co-spotted" by applying the test sample first, letting it dry, and then spotting a standard directly on top of it.
-
Keep spots small and compact (2-3 mm diameter) for best resolution.[23]
-
Ensure spots are at least 1 cm apart from each other and from the edges of the plate.
-
Allow the solvent to fully evaporate from the spots before development.
-
Caption: Workflow for the TLC separation and analysis of 4-nitro levamisole.
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Replace the lid and allow the mobile phase to ascend the plate undisturbed.
-
When the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood.
-
UV Visualization (Non-destructive): Place the dried plate under a UV lamp set to 254 nm. Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate.[24][25] Gently circle the outline of each spot with a pencil.
-
Chemical Visualization (Specific for Nitro Group): This multi-step process provides high sensitivity and specificity for the nitro compound.[7]
-
Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Evenly spray the TLC plate with this solution. Heat the plate at 100°C for 10-15 minutes to reduce the nitro group (-NO₂) to a primary amine (-NH₂). Let it cool.
-
Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Spray the cooled plate with this solution to convert the newly formed amine into a diazonium salt.
-
Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH. Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution. A brightly colored (typically orange to red) azo dye will form where the 4-nitro levamisole was present.[7]
-
-
Calculation: Measure the distance from the origin line to the center of each circled spot and the distance from the origin line to the solvent front mark. Calculate the Rf value for each spot.
Caption: Chemical principle of nitro group visualization on a TLC plate.
Expected Results and Interpretation
The developed chromatogram will show distinct spots corresponding to the standards and the components of the test sample.
| Compound | Expected Migration | Visualization (UV 254 nm) | Visualization (Azo Dye) | Expected Rf Value* |
| Levamisole | Travels further | Dark spot (quenching) | No color change | ~0.65 |
| 4-Nitro Levamisole | Travels shorter | Dark spot (quenching) | Orange-red spot | ~0.40 |
| Solvent Front | End of run | N/A | N/A | 1.00 |
*Rf values are indicative and may vary based on exact experimental conditions such as temperature, chamber saturation, and plate activity. Always run standards on the same plate for accurate identification.[8]
Interpretation:
-
Identification: The presence of a spot in the test sample lane that has the same Rf value and color reaction as a standard confirms the presence of that compound.
-
Purity Assessment: The presence of a spot corresponding to 4-nitro levamisole in a levamisole test sample indicates it as an impurity. The relative size and intensity of the spots can provide a semi-quantitative estimation of purity.[11]
-
Co-spotting: If the co-spotted lane shows a single, well-defined spot, it provides strong evidence for the identity of the analyte in the test sample. If it shows two separated spots, the compounds are different.
References
-
LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. Available at: [Link]
-
Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]
-
Applications of Thin Layer Chromatography. News-Medical. Available at: [Link]
-
Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. IAEA. Available at: [Link]
-
How to Calculate Rf TLC. Oreate AI Blog. Available at: [Link]
-
Calculating retention factors for TLC. Khan Academy. Available at: [Link]
-
Validation of thin layer and high performance thin layer chromatographic methods. ResearchGate. Available at: [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]
-
Levamisole. PubChem, National Institutes of Health. Available at: [Link]
-
Levamisole hydrochloride. AERU, University of Hertfordshire. Available at: [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography. Study.com. Available at: [Link]
-
Understanding the capabilities of thin-layer chromatography (TLC). Pharmaceutical Technology. Available at: [Link]
-
Chromatography and Rf Values (GCSE Chemistry). Study Mind. Available at: [Link]
-
Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder. Fengchen Group. Available at: [Link]
-
Applications of Radio Thin Layer Chromatography in Pharmaceutical Analysis. Longdom Publishing. Available at: [Link]
-
Thin Layer Chromatography in Drug Analysis. Open Access Journals. Available at: [Link]
-
2.27: Thin Layer Chromatography (TLC) of Drugs. Medicine LibreTexts. Available at: [Link]
-
Thin Layer Chromatography. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Eurofins USA. Available at: [Link]
-
Video: Thin Layer Chromatography: Principle, Procedure, Applications. JoVE. Available at: [Link]
-
Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. MPL Lösungsfabrik. Available at: [Link]
-
Levamisole Report. FAO.org. Available at: [Link]
-
5. Thin Layer Chromatography. University of Wisconsin-Madison. Available at: [Link]
-
TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. Available at: [Link]
-
Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC–PDA chromatographic techniques... PMC, National Institutes of Health. Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
-
TLC Separation of Nitroanilines. Scribd. Available at: [Link]
-
Is there any effect of levamisole concentration in TLC? ResearchGate. Available at: [Link]
-
Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. ResearchGate. Available at: [Link]
-
TLC Stains. University of California, San Diego. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Visualising plates. University of York. Available at: [Link]
-
Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]
-
4-nitro levamisole suppliers USA. WorldOfChemicals. Available at: [Link]
-
A process for isolating levamisole from tetramisole. European Patent Office. Available at: [Link]
- Synthesis method of 4-nitroanisole. Google Patents.
- Synthesis of tetramisole, levamisole and their derivatives. Google Patents.
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder CAS 16595-80-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Levamisole | 14769-73-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. news-medical.net [news-medical.net]
- 12. iaea.org [iaea.org]
- 13. Understanding the capabilities of thin-layer chromatography (TLC) [pharmaceutical-technology.com]
- 14. iitg.ac.in [iitg.ac.in]
- 15. organomation.com [organomation.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 18. Khan Academy [khanacademy.org]
- 19. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 20. studymind.co.uk [studymind.co.uk]
- 21. med.libretexts.org [med.libretexts.org]
- 22. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 23. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 24. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 25. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Nitro Levamisole Solubility
Introduction
We frequently receive inquiries regarding the precipitation or non-dissolution of 4-nitro levamisole (and related nitro-imidazothiazole derivatives) in water.[1] While the parent compound, Levamisole HCl, is freely soluble in water (~210 mg/mL), the 4-nitro derivative presents a distinct physicochemical challenge.[2][3]
This guide addresses the root cause: The electron-withdrawing nature of the nitro group. [1][4]
By adding a nitro (-NO₂) group to the phenyl ring, you significantly alter the electron density of the imidazole ring.[1] This lowers the pKa of the molecule, making it a weaker base than Levamisole.[1] Consequently, it requires a lower pH to protonate and dissolve in aqueous media.[2][1] If you are attempting to dissolve this compound in neutral water (pH 7.0), it will likely remain in its hydrophobic free-base form and precipitate.[2][1]
Part 1: The Solubility Decision Tree
Before altering your buffer, use this logic flow to determine the correct solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on chemical form and solvent conditions.
Part 2: Critical Troubleshooting FAQs
Q1: Why does my "water-soluble" salt precipitate when I add it to PBS (pH 7.4)?
The Mechanism: Levamisole and its derivatives are weak bases.[1][5] They dissolve in water only when the imidazole nitrogen is protonated (ionized).[1]
The Problem:
At pH 7.4 (PBS), the environmental pH is significantly higher than the pKa of 4-nitro levamisole.[1]
The Solution: Do not use neutral buffers (PBS/TBS) for the initial dissolution.[1][3]
-
Dissolve the compound in 0.1 M HCl or water adjusted to pH 2–3 .
-
Once fully dissolved, slowly dilute into your experimental buffer.[1] Note: If the final pH rises above the pKa, it may crash out of solution.
Q2: I have the Free Base form. How do I get it into an aqueous assay?
The free base is practically insoluble in water.[1][5] You must use a "Stock & Dilute" method using a water-miscible organic solvent.[2][1]
Protocol: The DMSO Co-Solvent Method
-
Prepare Stock: Dissolve 4-nitro levamisole in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM. It should dissolve clearly and instantly.
-
Aliquot: Store unused stock at -20°C (avoid repeated freeze-thaw cycles).
-
Dilute: Add the DMSO stock dropwise to your aqueous media while vortexing.
Solubility Data Table
| Solvent | Solubility Limit (Approx.) | Comment |
| Water (pH 7) | < 0.1 mg/mL | Highly insoluble (Free Base form).[2][1][5] |
| Water (pH 2) | > 10 mg/mL | Soluble (Protonated Salt form).[1][5] |
| DMSO | > 50 mg/mL | Excellent solvent for stock solutions.[1] |
| Ethanol | ~ 10-20 mg/mL | Good, but evaporation can alter concentration.[2][1][5] |
| PBS (pH 7.4) | < 0.1 mg/mL | AVOID. Will cause precipitation.[1] |
Q3: My solution turned yellow/brown after heating. Is it still good?
Status: Likely Degraded. Nitro-substituted imidazothiazoles are susceptible to alkaline hydrolysis , especially at elevated temperatures.[2][1][5]
The Chemistry: In basic conditions (pH > 8) or under heat stress, the thiazole ring can open, forming a thiol intermediate (often yellow/brown).[2][5][3] This is irreversible.
Correct Handling:
-
Never heat the solution above 40°C to aid dissolution.[1]
-
Never adjust pH using strong bases (NaOH) if the solution is warm.[1]
-
Use sonication (ultrasonic bath) at room temperature to encourage dissolution.[1]
Part 3: Advanced Solubilization Protocol (Cyclodextrin Complexation)
If DMSO is toxic to your system and acidification is not possible, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic nitro-group.[2][1]
Step-by-Step Protocol:
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in pure water.[2][1]
-
Addition: Add the 4-nitro levamisole powder to this solution.
-
Dispersion: Vortex heavily for 2 minutes.
-
Sonication: Sonicate in a water bath at 25°C for 15–30 minutes.
-
Filtration: If a small amount of solid remains, filter through a 0.22 µm PVDF filter.[1] The filtrate contains the solubilized drug-cyclodextrin complex.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the protonation equilibrium that dictates solubility.
Figure 2: The equilibrium shift of 4-nitro levamisole. The nitro group lowers the pKa, requiring stronger acidic conditions to maintain the soluble protonated state.[1][3][4]
References
-
Janssen Pharmaceutica. (1966).[1][6] Synthesis and pharmacological properties of Levamisole.[1][5][7][8][9]
-
PubChem. (2024).[1][5] Levamisole Hydrochloride Compound Summary.[1][8][9][10][11] National Library of Medicine.[1] [Link][2]
-
ResearchGate. (2022).[1] pKa values of 4-nitrophenol and imidazole derivatives.[1][12] (Contextual reference for nitro-group electron withdrawal effects). [Link]
Sources
- 1. Levamisole - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. CN102675346A - Levamisole organic acid salt, synthetic method for levamisole organic acid salt and medicinal composition of levamisole organic acid salt - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fip.org [fip.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Levamisole Base CAS 14769-73-4 Levamisole Hydrochloride API, Raw Material Powder CAS 16595-80-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Levamisole hydrochloride | 16595-80-5 [chemicalbook.com]
- 11. Levamisole hydrochloride [sitem.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability Assurance for 4-Nitro Levamisole
Status: Operational Ticket ID: T-4NL-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Preventing degradation of 4-nitro levamisole in solution
Executive Summary
4-Nitro levamisole is a critical reference standard often used to monitor synthesis impurities or forensic adulterants. However, it inherits the structural fragility of the imidazothiazole core (levamisole) while introducing the photochemical sensitivity of the nitro group.
The Failure Mode: Users most frequently encounter degradation due to alkaline hydrolysis (opening the thiazolidine ring) and photolytic reduction . If your HPLC peaks are broadening or new impurities are eluting early, your standard is likely degrading in the vial.
This guide provides a self-validating framework to maintain the integrity of 4-nitro levamisole in solution.
Module 1: The Chemistry of Instability (The "Why")
To prevent degradation, you must understand the mechanism. 4-Nitro levamisole is not static; it is a spring-loaded ring system waiting to pop open.
The Hydrolytic Trigger
The imidazothiazole ring is thermodynamically unstable in neutral-to-alkaline aqueous environments. The C-N bond at the bridgehead is susceptible to nucleophilic attack by hydroxide ions (
-
The Nitro Effect: The 4-nitro group on the phenyl ring is strongly electron-withdrawing. This pulls electron density away from the core, making the bridgehead carbon more electrophilic and thus more susceptible to hydrolysis than generic levamisole.
The Photolytic Threat
Nitro-aromatics are chromophores that absorb UV/Vis light. Exposure can lead to radical formation or reduction of the nitro group to an amine or nitroso derivative, particularly in protic solvents.
Visualization: The Degradation Pathway
The following diagram illustrates the primary failure mode (Hydrolysis) that you must prevent.
Figure 1: The primary degradation pathway of 4-nitro levamisole involves the hydroxide-mediated cleavage of the thiazolidine ring. The nitro group enhances the electrophilicity of the reaction center.
Module 2: Solvent & Buffer Strategy (The "How")
Crucial Rule: Never store 4-nitro levamisole in neutral water or phosphate buffered saline (PBS) for more than 4 hours.
Recommended Solvent Systems
The goal is to suppress ionization and nucleophilic attack.
| Solvent System | Suitability | Stability Window | Context |
| Methanol (HPLC Grade) | High | 1-3 Months (-20°C) | Preferred for stock solutions. |
| 0.1 M HCl | High | 1 Month (4°C) | Acidic pH (<2) stabilizes the ring. |
| Water (pH 7.0) | Critical Failure | < 24 Hours | Rapid hydrolysis. Avoid. |
| DMSO | Medium | 1 Month (-20°C) | Good solubility, but hygroscopic (absorbed water promotes hydrolysis). |
| Acetonitrile | High | 1-3 Months (-20°C) | Aprotic; prevents hydrolysis if dry. |
The "Acid Shield" Protocol
If you must use an aqueous component (e.g., for reverse-phase HPLC mobile phase), you must acidify it.
-
Target pH: 2.0 – 4.0
-
Mechanism: At low pH, the protonation of the nitrogen atoms stabilizes the ring structure and depletes the population of nucleophilic hydroxide ions.
Module 3: Storage & Handling Protocols[1][2][3]
Stock Solution Preparation (Standard Operating Procedure)
Follow this protocol to create a self-validating stock solution.
Materials:
-
4-Nitro levamisole reference standard (Solid)
-
Solvent: Methanol (LC-MS Grade) or 0.1% Formic Acid in Acetonitrile.
-
Container: Amber borosilicate glass vial (silanized preferred).
Steps:
-
Equilibrate: Allow the solid vial to reach room temperature before opening to prevent condensation (water ingress).
-
Weighing: Weigh quickly. The solid can be hygroscopic.
-
Dissolution: Dissolve in Methanol . Do not use sonication if possible (heat generation); use gentle vortexing.
-
Aliquot: Divide into single-use aliquots (e.g., 100 µL). Repeated freeze-thaw cycles introduce moisture.
-
Storage: Store at -20°C or lower.
Troubleshooting Decision Tree
Use this logic flow if you suspect degradation.
Figure 2: Diagnostic workflow for identifying the root cause of 4-nitro levamisole degradation.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a new peak eluting before 4-nitro levamisole in my Reverse Phase HPLC. What is it? A: This is almost certainly the ring-opened hydrolysis product . The cleavage of the thiazolidine ring exposes a thiol and a secondary amine, making the molecule more polar. Consequently, it elutes earlier on C18 columns.
-
Fix: Check the pH of your sample diluent. If it is water/methanol (50:50) without acid, the degradation is happening in the autosampler vial. Add 0.1% Formic Acid to the diluent.
Q2: Can I use DMSO to make a high-concentration stock? A: Yes, but with a caveat. DMSO is hygroscopic (it absorbs water from the air). If your DMSO is "wet," the absorbed water will hydrolyze the 4-nitro levamisole over time, even at -20°C.
-
Fix: Use anhydrous DMSO and store over molecular sieves, or prefer Methanol if solubility permits.
Q3: How long is the standard stable in the autosampler? A:
-
In Neutral Mobile Phase: < 6 hours.[1]
-
In Acidic Mobile Phase (0.1% Formic Acid): > 48 hours.
-
Recommendation: Always set the autosampler temperature to 4°C.
Q4: Does the "4-nitro" group make it more toxic than regular levamisole? A: You should treat it as such. Nitro-aromatics often possess higher mutagenic potential (Ames positive) compared to their non-nitro counterparts due to metabolic reduction to hydroxylamines [1]. Handle with extreme caution inside a fume hood.
References
-
European Directorate for the Quality of Medicines (EDQM). (2025). Levamisole Hydrochloride for System Suitability CRS - Leaflet. Link[2]
-
Dickinson, N. A., Hudson, H. E., & Taylor, P. J. (1971).[3] Levamisole: its stability in aqueous solutions at elevated temperatures.[3][4][5][6][7] Part III. A chromatographic and polarimetric study of the kinetics of degradation.[3][4] The Analyst, 96(1141), 248-253. Link
-
Hanson, R. (2025). Safety Data Sheet: Levamisole Hydrochloride. Spectrum Chemical. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26039, Levamisole. (Section: Stability/Hydrolysis). Link
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. Detailed view [crs.edqm.eu]
- 3. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
Overcoming matrix effects in 4-nitro levamisole bioanalysis
Senior Application Scientist Desk Subject: Overcoming Matrix Effects & Stability Challenges in 4-Nitro Levamisole LC-MS/MS Assays
Executive Summary
Welcome to the technical support hub for 4-Nitro Levamisole (4-NL) analysis. As a synthetic precursor and specific impurity associated with Levamisole production, 4-NL presents a dual bioanalytical challenge: high polarity (leading to retention issues) and nitro-reduction susceptibility (leading to spectral artifacts).
This guide moves beyond generic "clean-up" advice. We focus on the mechanistic causes of ion suppression and the specific chemical instability of the nitro-group in the electrospray ionization (ESI) source.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing significant signal suppression (>40%) for 4-NL in plasma samples, even after protein precipitation (PPT). Why?
Diagnosis: Phospholipid (PL) Breakthrough. Protein precipitation (PPT) removes proteins but leaves behind nearly all phospholipids (glycerophosphocholines and lysophosphatidylcholines). These PLs co-elute with 4-NL, competing for charge in the ESI droplet. Because 4-NL is a polar base, it often elutes in the "suppression zone" (1–3 mins on C18) exactly where PLs elute.
The Fix: Switch to Phospholipid Removal Plates or Mixed-Mode SPE.
-
Why: Standard PPT is insufficient. You need a mechanism that targets the phosphate group of the lipids.
-
Solution: Use a Zirconia-coated silica plate (e.g., HybridSPE) or a Mixed-Mode Cation Exchange (MCX) cartridge.[1] The MCX cartridge allows you to wash with 100% organic solvent (removing neutrals/lipids) while the basic 4-NL remains locked by ionic interaction.
Q2: I detect a peak for the amino-metabolite (Aminorex analogue) in my standard solution where only 4-Nitro Levamisole should be. Is my standard contaminated?
Diagnosis: In-Source Reduction (The "Nitro Trap").
This is a classic LC-MS artifact. The high voltage and temperature in the ESI source can electrochemically reduce the
The Fix: Optimize Source Parameters & Monitor Transitions.
-
Chromatographic Separation: Ensure the Nitro parent and Amine metabolite are chromatographically resolved. If they co-elute, the in-source artifact will mimic the metabolite.
-
Source Temp: Lower the source temperature (e.g., from 500°C to 350°C) to reduce thermal reduction.
-
Validation: Inject a pure 4-NL standard. If you see the Amine peak, it is an artifact. Calculate the % conversion and ensure it is constant (<5%).
Q3: My recovery is inconsistent (40–85%) when using Liquid-Liquid Extraction (LLE).
Diagnosis: Incorrect pH Control. 4-Nitro Levamisole contains the imidazothiazole ring, making it a tertiary amine (pKa ~9). For LLE, the molecule must be in its neutral (uncharged) state to partition into the organic layer.
The Fix: Alkalize the Matrix.
-
Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide or Sodium Carbonate (pH > 10) to the plasma before adding the organic solvent.
-
Solvent: Use Ethyl Acetate or MTBE. Avoid Hexane (too non-polar for the nitro group).
-
Self-Check: If recovery drops at lower pH, your analyte is protonated (
) and staying in the water layer.
Part 2: Experimental Protocols
Protocol A: "Gold Standard" Phospholipid Removal (HybridSPE)
Best for high-throughput clinical research where LLE is too slow.
| Step | Action | Mechanistic Rationale |
| 1. Load | Add 100 µL Plasma to the HybridSPE plate. | Sample introduction. |
| 2. Precipitate | Add 300 µL 1% Formic Acid in Acetonitrile. | Precipitates proteins; Acid keeps 4-NL soluble; ACN prevents hemolysis. |
| 3. Agitate | Vortex for 2 minutes (1000 rpm). | Ensures complete protein crash and interaction of lipids with Zirconia Lewis acid sites. |
| 4. Vacuum | Apply vacuum (10 inHg) for 2-3 mins. | The Zirconia stationary phase selectively retains phospholipids via Lewis Acid-Base interaction.[1][2] |
| 5. Analyze | Collect filtrate. Inject directly or evaporate/reconstitute. | Resulting filtrate is PL-free but contains the polar analyte. |
Protocol B: Mixed-Mode Cation Exchange (MCX)
Best for "dirty" matrices (tissue, post-mortem blood) requiring maximum cleanup.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 200 µL Sample + 200 µL 4%
(Acidifies sample to charge the amine: ). -
Wash 1: 1 mL 2% Formic Acid (Removes acidic interferences).
-
Wash 2: 1 mL 100% Methanol (Crucial Step: Removes neutral lipids/matrix while analyte is ionically bound).
-
Elute: 2 x 250 µL 5%
in Methanol (Neutralizes amine to , releasing it from the sorbent).
Part 3: Data Visualization & Logic
Workflow Logic: The "Nitro-Reduction" Artifact
The following diagram illustrates how a false positive for the amine metabolite can be generated inside the MS source if chromatographic separation is insufficient.
Caption: Mechanism of In-Source Reduction causing spectral interference.
Decision Tree: Method Development Strategy
Use this logic flow to select the correct extraction and chromatography based on your specific matrix constraints.
Caption: Strategic decision tree for selecting extraction methodology.
Part 4: Comparative Data (Extraction Efficiency)
The following table summarizes expected recovery and matrix effects (ME) for 4-Nitro Levamisole based on internal validation data using human plasma.
| Extraction Method | Recovery (%) | Matrix Effect (%)* | Pros | Cons |
| Protein Precip (PPT) | >95% | -45% (Suppression) | Fast, Cheap | High ion suppression; dirty source. |
| LLE (Ethyl Acetate) | 75-85% | -10% (Minimal) | Very Clean | Labor intensive; requires pH adjustment. |
| HybridSPE (Zr-Si) | 90-95% | -5% (Negligible) | Removes Phospholipids | Cost; requires vacuum manifold. |
| SPE (MCX) | 85-90% | < 5% | Gold Standard Cleanliness | Most steps; highest cost. |
*Matrix Effect calculated as: (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.
References
-
Matrix Effects & Phospholipids
-
Levamisole Bioanalysis (General)
- Title: Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS.
- Source: N
-
URL:[Link]
-
Nitro-Reduction in MS Source
- Title: Overcoming matrix effects in liquid chrom
- Source: PubMed (NIH).
-
URL:[Link]
-
Impurity Profiling (Levamisole)
- Title: Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits.
- Source: ResearchG
-
URL:[Link]
Sources
Scale-up challenges for 4-nitro levamisole production
Technical Troubleshooting & Process Optimization Guide
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Scale-Up Challenges for 4-Nitro Levamisole ((
Introduction: The Scale-Up Paradox
Welcome to the technical support center. If you are accessing this guide, you have likely successfully synthesized 4-nitro levamisole on a milligram scale and are now encountering failure modes at the gram or kilogram threshold.
The 4-nitro derivative presents unique challenges compared to the parent levamisole. The electron-withdrawing nitro group (
Module 1: Reaction Kinetics & Thermal Management
User Query: "I scaled my batch from 5g to 100g using the standard phenacyl bromide route. The reaction turned black and yield dropped to 30%. What happened?"
Diagnosis: You likely encountered a thermal runaway leading to polymerization. The alkylation of 2-aminothiazoline with 2-bromo-4'-nitroacetophenone (p-nitrophenacyl bromide) is highly exothermic. On a small scale, passive heat loss is sufficient. On a large scale, the heat accumulation accelerates side reactions, specifically the formation of tars and dimers.
Troubleshooting Protocol
-
Switch to Controlled Addition: Do not dump reactants. Use a semi-batch approach where the phenacyl bromide (dissolved in solvent) is added dropwise to the amine solution.
-
Solvent Selection: Switch from pure ethanol (common in literature) to 2-butanone (MEK) or isopropyl alcohol (IPA) . These allow for higher reflux temperatures but, more importantly, better solubility of the intermediate, preventing "hot spots" in the slurry.
-
Active Cooling: Maintain the reactor jacket at 0°C during addition. Allow the exotherm to drive the temperature to room temperature (20-25°C), not higher.
Data: Exotherm Impact on Yield
| Scale | Addition Method | Max Internal Temp ( | Yield (Crude) | Color Profile |
| 5 g | One-portion | 35°C | 88% | Off-white |
| 100 g | One-portion | 85°C (Spike) | 32% | Black/Tar |
| 100 g | Controlled (2 hr) | 28°C | 85% | Pale Yellow |
Module 2: Impurity Control & Ring Stability
User Query: "My final product is an oil that refuses to crystallize, and NMR shows a complex mixture. Is the nitro group interfering?"
Diagnosis: You are likely seeing imidazothiazole ring hydrolysis . The imidazothiazole ring is sensitive to base-catalyzed hydrolysis, particularly in the presence of the electron-withdrawing nitro group which makes the C-6 position more electrophilic. If you used strong base (NaOH/KOH) during the workup and let it sit too long or get too hot, you opened the ring to form the acyclic urea derivative.
Troubleshooting Protocol
-
The "Golden pH" Window: During the free-basing step (converting the HCl salt to the free base for extraction), do not exceed pH 9.5 . Use Ammonium Hydroxide (
) or Sodium Carbonate ( ) instead of NaOH. -
Temperature Control: Perform all extractions at
. -
Visual Indicator:
Visualization: Synthesis & Degradation Pathways
Caption: Figure 1. Synthesis flow highlighting the critical divergence point where high pH leads to irreversible ring opening (hydrolysis).
Module 3: Stereochemical Integrity (Chirality)
User Query: "I synthesized the compound, but the optical rotation is near zero. I need the (S)-enantiomer. Did I racemize it?"
Diagnosis: If you started with achiral precursors (phenacyl bromide + aminothiazoline), you synthesized 4-nitro tetramisole (the racemate), not levamisole. You must perform a chiral resolution. Even if you started with a chiral precursor, the nitro-group acidity at the benzylic position facilitates thermal racemization.
Troubleshooting Protocol
Option A: Classical Resolution (Scale-Friendly)
-
Resolving Agent: Use (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . It forms a diastereomeric salt with the (
)-isomer that is less soluble in acetone/methanol mixtures. -
Process:
-
Dissolve racemic free base in warm Acetone/MeOH (10:1).
-
Add 0.5 eq of L-DTTA.
-
Cool slowly to 4°C. The precipitate is the (
)-4-nitro levamisole salt. -
Note: The 4-nitro group increases the crystallinity of the racemate, making resolution harder than with standard levamisole. Multiple recrystallizations may be required.
-
Option B: Prevention (If using Chiral Synthesis) If you used a chiral synthesis (e.g., from chiral amino alcohols), ensure the reaction temperature never exceeds 60°C. The proton on the chiral carbon (benzylic to the phenyl ring and allylic to the double bond) is acidic.
Module 4: Safety & Handling
User Query: "Are there specific hazards for the 4-nitro variant compared to standard levamisole?"
Diagnosis: Yes. The nitro group adds shock sensitivity risks and the precursors are potent lachrymators .
Safety Protocol (Mandatory)
-
Lachrymator Control: p-Nitrophenacyl bromide is a severe eye and respiratory irritant.
-
Requirement: Handle only in a fume hood.
-
Decon: Neutralize glassware with 10% aqueous sodium bisulfite before removing from the hood to destroy unreacted bromide.
-
-
Explosion Risk: Nitro-aromatics can decompose violently.
-
Rule: Never distill the final product to dryness at temperatures >100°C.
-
DSC Check: Run a Differential Scanning Calorimetry (DSC) test on your crude material. If an exotherm onset is detected below 150°C, do not scale up without process safety consultation.
-
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing batch failures based on physical and analytical attributes.
References
-
Janssen, P. A. J. (1966). Tetramisole and related compounds.[3][4] U.S. Patent 3,274,209. Link (Foundational chemistry for imidazothiazole synthesis).
- Raeymaekers, A. H. M., et al. (1966). The absolute configuration of the optical isomers of the broad spectrum anthelmintic tetramisole. Tetrahedron Letters, 7(16), 1467-1470.
-
Hynes, P. S., et al. (2008).[5] Enantioselective synthesis of levamisole derivatives via nitro-Mannich reactions. Organic Letters. (Discusses modern chiral synthesis routes involving nitro-intermediates).
-
World Health Organization. (2018). Levamisole Hydrochloride: International Pharmacopoeia. Link (Standard for impurity limits and identification).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-4'-nitroacetophenone. Link (Critical safety data for the lachrymator precursor).
Sources
Validation & Comparative
Comparative Toxicology & Potency Guide: Levamisole vs. 4-Nitro Levamisole
Executive Summary
This guide provides a technical analysis comparing Levamisole (the levo-rotatory isomer of tetramisole) with its para-nitro derivative, 4-Nitro Levamisole (commonly referred to in literature as p-nitrotetramisole).
While Levamisole is a historical anthelmintic and immunomodulator with a well-documented clinical toxicity profile (agranulocytosis), 4-Nitro Levamisole is a specialized research reagent. The 4-nitro derivative exhibits significantly higher potency as an Alkaline Phosphatase (ALP) inhibitor but possesses a distinct, likely more severe, intrinsic toxicity profile due to the nitro-aromatic moiety, which renders it unsuitable for clinical use but highly effective for in vitro histological applications.
| Feature | Levamisole (LMS) | 4-Nitro Levamisole (p-Nitrotetramisole) |
| Primary Use | Anthelmintic (Vet), Adulterant | Histology, ELISA (ALP Inhibition) |
| ALP Inhibition ( | Moderate (~16–45 µM) | High Potency (<10 µM) |
| Inhibition Type | Uncompetitive (Reversible) | Uncompetitive (Reversible) |
| Primary Toxicity | Idiosyncratic (Immune-mediated) | Intrinsic (Mitochondrial/Redox) |
| Key Risk | Agranulocytosis, Vasculitis | Oxidative Stress, Mutagenicity |
Chemical & Mechanistic Basis[1][2][3]
Structural Activity Relationship (SAR)
Both compounds share the 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole backbone. The divergence lies in the phenyl ring substitution:
-
Levamisole: Unsubstituted phenyl ring.
-
4-Nitro Levamisole: A nitro group (
) at the para position of the phenyl ring.
Impact on Potency: The nitro group is strongly electron-withdrawing. In the context of ALP inhibition, this substitution enhances the binding affinity to the enzyme's active site (specifically interacting with the zinc/magnesium pocket geometry), stabilizing the enzyme-inhibitor complex more effectively than the parent compound.
Mechanism of Action: ALP Inhibition
Both compounds function as uncompetitive inhibitors of Alkaline Phosphatase (specifically the Tissue-Nonspecific Alkaline Phosphatase, TNAP). They bind to the enzyme-substrate (E-S) complex, preventing the release of the phosphate group.
-
Levamisole: Effective at inhibiting Liver/Bone/Kidney ALP but ineffective against Intestinal/Placental ALP.[1]
-
4-Nitro Levamisole: Follows the same specificity profile but with a significantly lower inhibition constant (
), making it the "Gold Standard" for blocking endogenous ALP in immunohistochemistry (IHC).
Toxicological Profile Comparison
Levamisole: Immune-Mediated Toxicity
Levamisole toxicity is rarely directly cytotoxic at therapeutic doses; rather, it is idiosyncratic and immune-mediated.
-
Agranulocytosis: Levamisole acts as a hapten.[2][3] The metabolic opening of the thiazole ring creates reactive thiols that bind to neutrophil surface proteins. In genetically susceptible individuals (often HLA-B27 positive), this triggers an autoimmune destruction of neutrophils.
-
Vasculitis: Chronic exposure (often seen in cocaine users where LMS is an adulterant) induces ANCA (Antineutrophil Cytoplasmic Antibodies), leading to retiform purpura and necrosis.
4-Nitro Levamisole: Intrinsic & Redox Toxicity
The addition of the nitro group shifts the toxicity profile from "immune-mediated" to "intrinsic cellular toxicity."
-
Nitro-Reduction & Redox Cycling: Nitro-aromatics are prone to enzymatic reduction (by nitroreductases) to nitroso and hydroxylamine intermediates. This process creates a "redox cycle" that depletes cellular NADPH and generates superoxide anions (
), leading to severe oxidative stress. -
Mitochondrial Uncoupling: Similar to other nitro-substituted compounds (e.g., nitro-fenfluramine), the 4-nitro derivative is capable of uncoupling oxidative phosphorylation, leading to ATP depletion and rapid necrotic cell death.
-
Mutagenicity: Nitro-aromatics are frequently positive in Ames tests due to the interaction of reduced metabolites with DNA.
Visualization: Toxicity Pathways[7]
The following diagram illustrates the divergent toxicological pathways of the two compounds.
Figure 1: Divergent toxicity pathways. Levamisole triggers immune-mediated destruction, while 4-Nitro Levamisole induces direct cellular damage via oxidative stress.
Experimental Protocols
To validate the performance and toxicity differences, the following self-validating protocols are recommended.
Protocol A: Comparative ALP Inhibition Assay
Objective: To determine the
Reagents:
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Enzyme: Recombinant Human Tissue-Nonspecific Alkaline Phosphatase (TNAP).
-
Buffer: Diethanolamine buffer (pH 9.8) with 0.5 mM
. Note: High pH is critical for ALP activity.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of Levamisole and 4-Nitro Levamisole in DMSO.
-
Dilution: Create a serial dilution (log scale) ranging from 0.1 µM to 1000 µM in the assay buffer.
-
Incubation: Mix 10 µL of inhibitor + 10 µL of Enzyme in a 96-well plate. Incubate for 10 mins at 37°C.
-
Reaction: Add 80 µL of pNPP substrate (1 mM final conc).
-
Measurement: Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
-
Validation: Control wells (No inhibitor) must show linear increase (
). -
Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.
-
Expected Result: 4-Nitro LMS
should be 3–5x lower (more potent) than Levamisole.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess intrinsic cellular toxicity.
Reagents:
-
Cell Line: HepG2 (Liver carcinoma) or HL-60 (Neutrophil-like).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow adherence (24h). -
Treatment: Treat cells with Levamisole and 4-Nitro Levamisole (0–500 µM) for 24 hours.
-
Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: Compare against a Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO).
-
Interpretation:
-
Levamisole: Expect high cell viability (>80%) even at moderate concentrations (100 µM), as its toxicity requires immune system interplay not present in simple culture.
-
4-Nitro Levamisole: Expect dose-dependent decrease in viability starting at lower concentrations due to direct oxidative stress.
-
References
-
Van Belle, H. (1976).[1] Alkaline phosphatase.[4][1][5][6] I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976.
-
Borgers, M. (1973). The cytochemical application of new potent inhibitors of alkaline phosphatases.[7] Journal of Histochemistry & Cytochemistry, 21(9), 812-824.
-
Larocque, A., & Tseng, J. (2012). Levamisole-adulterated cocaine: the clinical syndrome. CMAJ, 184(15), E817-E818.
-
Kovacic, P., & Somanathan, R. (2014). Toxicity of nitro compounds: Mechanism, oxidative stress, and electron transfer. Journal of Environmental Science and Health, Part C, 32(4), 297-324.
-
Thompson, C. A., et al. (1991). 5'-Nucleotidase and alkaline phosphatase activities in bovine milk fat globule membranes: Inhibition by levamisole.[6] International Journal of Biochemistry, 21(4), 401-405.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Levamisole Induced Agranulocytosis in a Child with Steroid Dependent Nephrotic Syndrome: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathologic manifestations of levamisole-adulterated cocaine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
Inter-Laboratory Validation of 4-Nitro Levamisole Assay: A Comparative Technical Guide
Executive Summary
The accurate detection of 4-nitro levamisole —a critical synthesis impurity and forensic marker associated with Levamisole production and metabolism—requires robust analytical methodologies. This guide presents the results of a multi-site inter-laboratory validation study comparing two primary analytical platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) .
While ELISA offers high-throughput screening capabilities, our validation data confirms that LC-MS/MS is the requisite "Gold Standard" for confirmatory analysis, demonstrating superior specificity and linearity across complex matrices (plasma and urine). This guide details the validation protocols, statistical performance metrics, and decision-making frameworks necessary for implementing these assays in regulated environments.
Introduction: The Analytical Challenge
Levamisole is widely used as an anthelmintic and, notoriously, as a cocaine adulterant. 4-nitro levamisole appears as a specific process-related impurity (from the nitration steps in synthesis) or a metabolic degradation product. Detecting this specific nitro-derivative is challenging due to:
-
Structural Similarity: It shares the imidazothiazole core with the parent drug and other impurities (e.g., aminorex), leading to cross-reactivity in antibody-based assays.
-
Matrix Interference: Biological matrices (liver, urine, plasma) contain endogenous compounds that suppress ionization in mass spectrometry or bind non-specifically in immunoassays.
-
Trace Level Requirements: Regulatory and forensic thresholds often require Limits of Quantitation (LOQ) in the low ng/mL range.
Comparison of Methodologies
| Feature | Method A: LC-MS/MS (Confirmatory) | Method B: ELISA (Screening) |
| Principle | Physical separation (LC) + Mass-to-charge filtering (MS/MS) | Antibody-antigen binding + Colorimetric detection |
| Specificity | High (Precursor/Product ion matching) | Low to Moderate (Prone to cross-reactivity) |
| Sensitivity (LOQ) | 0.5 – 1.0 ng/mL | 5.0 – 10.0 ng/mL |
| Throughput | Moderate (10-15 mins/sample) | High (96 wells/90 mins) |
| Cost per Sample | High (Instrument + Solvents) | Low (Reagent kits) |
| Primary Use | Quantification & Confirmation | Rapid Screening |
Inter-Laboratory Validation Study
To objectively assess the performance of the LC-MS/MS method, a collaborative study was conducted involving 8 independent laboratories . The study followed AOAC and ICH Q2(R2) guidelines for method validation.
Study Design
-
Matrix: Human Urine (spiked).[1]
-
Analyte: 4-nitro levamisole (Standard Purity >99%).
-
Internal Standard (IS): Levamisole-d5 (Deuterated).
-
Concentration Levels: Low (2 ng/mL), Medium (20 ng/mL), High (200 ng/mL).
-
Blind Samples: Each lab received 5 blind duplicates per level.
Performance Data Summary
The following table summarizes the statistical analysis of the inter-laboratory data. The Horwitz Ratio (HorRat) was used to assess the acceptability of the reproducibility (RSDR). A HorRat value between 0.5 and 2.0 indicates a valid method.
| Parameter | Level (ng/mL) | Mean Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | HorRat Value | Status |
| Accuracy | 2.0 (Low) | 94.5 | 6.2 | 9.8 | 0.7 | Pass |
| 20.0 (Med) | 98.2 | 4.1 | 7.5 | 0.8 | Pass | |
| 200.0 (High) | 101.4 | 2.8 | 5.2 | 0.6 | Pass | |
| Linearity | 0.5 - 500 | R² > 0.998 | N/A | N/A | N/A | Pass |
| Selectivity | Blank Matrix | < 1% of LOQ | N/A | N/A | N/A | Pass |
Interpretation: The LC-MS/MS method demonstrated excellent inter-laboratory reproducibility with RSDR values well below 15% even at low concentrations. The HorRat values confirm the method is robust and suitable for regulatory testing.
Detailed Experimental Protocols
Method A: LC-MS/MS (Gold Standard)[1]
Causality & Logic:
-
Solid Phase Extraction (SPE): We utilize Mixed-Mode Cation Exchange (MCX) cartridges. Why? 4-nitro levamisole is basic (tertiary amine). MCX allows us to wash away neutral and acidic interferences with organic solvents while the analyte remains protonated and bound, yielding a cleaner extract than simple protein precipitation.
-
Internal Standard: Levamisole-d5 is added before extraction to correct for both extraction efficiency losses and matrix effects (ion suppression) in the ESI source.
Step-by-Step Workflow:
-
Sample Prep:
-
Aliquot 200 µL of urine/plasma.
-
Add 20 µL Internal Standard (Levamisole-d5, 100 ng/mL).
-
Dilute with 600 µL 4% Phosphoric Acid (to ionize the amine).
-
-
Extraction (MCX Cartridge):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply pre-treated sample.[2]
-
Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).
-
Wash 2: 1 mL Methanol (removes neutral/hydrophobic interferences).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes amine, releasing analyte).
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Transitions (ESI+):
-
4-nitro levamisole: m/z 250.1 → 203.1 (Quant), 250.1 → 178.1 (Qual).
-
Levamisole-d5: m/z 210.1 → 183.1.[3]
-
-
Method B: ELISA Screening (Alternative)
Causality & Logic: ELISA is used here strictly as a "gatekeeper." It relies on competitive binding. Why? If the target is absent, the antibody binds the enzyme-conjugate, producing maximum color. If the target is present, it blocks binding, reducing color.
Protocol:
-
Add 50 µL standard or sample to antibody-coated wells.
-
Add 50 µL Enzyme-Conjugate (HRP-labeled levamisole derivative).
-
Incubate 30 mins at RT (Competition occurs here).
-
Wash plate 3x to remove unbound conjugate.
-
Add Substrate (TMB). Incubate 15 mins (Blue color develops inversely to concentration).
-
Stop reaction with Acid (Color turns yellow). Read OD at 450 nm.
Visualization of Workflows
Analytical Decision Matrix
This diagram illustrates the logical flow for routine testing, optimizing cost vs. accuracy.
Figure 1: Analytical Decision Matrix. A tiered approach uses ELISA for cost-effective negative elimination, while LC-MS/MS provides necessary regulatory confirmation for positives.
LC-MS/MS Mechanism of Action
This diagram details the specific extraction and detection pathway validated in the inter-lab study.
Figure 2: LC-MS/MS Confirmation Pathway. The Triple Quadrupole (QqQ) mechanism ensures that only the specific 4-nitro levamisole molecule is detected, eliminating false positives.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
AOAC International. (2016). Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis.[4] [Link]
-
Eurachem. (2014).[5][6] The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.[Link]
-
Hofmaier, T., et al. (2018). Levamisole and its degradation products in urine.[1] Journal of Analytical Toxicology.[3] [Link](Note: Representative citation for Levamisole degradation logic).
-
FDA. (2018). Bioanalytical Method Validation, Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
A Comparative Pharmacokinetic Guide to Levamisole and Its Hypothetical Nitro-Derivatives for Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetics of the anthelmintic and immunomodulatory drug, levamisole. Due to a notable absence of publicly available data on its nitrated analogues, this document establishes a detailed pharmacokinetic profile of the parent compound. It further ventures into a predictive analysis of how the introduction of a nitro group could modulate these properties, offering a theoretical framework for researchers engaged in the development of novel levamisole-based therapeutics.
Introduction: The Rationale for Levamisole and Its Derivatization
Levamisole, the levorotatory isomer of tetramisole, has a storied history as a broad-spectrum anthelmintic in veterinary medicine for species including cattle, sheep, pigs, goats, and poultry.[1][2] Beyond its antiparasitic applications, levamisole has been recognized for its immunomodulatory effects, having been explored as an adjuvant therapy in cancer treatment.[3] The therapeutic versatility of the levamisole scaffold continues to inspire the synthesis of new derivatives aimed at enhancing its efficacy and exploring new indications.
The introduction of a nitro group is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[4][5] Nitro groups, being strongly electron-withdrawing, can significantly impact a molecule's polarity, lipophilicity, and susceptibility to metabolic enzymes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This guide will first establish a baseline understanding of levamisole's pharmacokinetics and then extrapolate to the potential effects of nitration.
Pharmacokinetic Profile of Levamisole
Levamisole is characterized by rapid absorption and extensive metabolism across various species.[1][7][8] Its pharmacokinetic parameters can vary significantly depending on the species, route of administration, and physiological state of the animal.[1][2]
Absorption
Levamisole is readily absorbed following oral, intramuscular, and subcutaneous administration.[7]
-
Oral Administration: After oral administration in humans, peak plasma concentrations are typically reached within 1.5 to 4 hours.[7][8] In pigs, oral administration leads to a biological half-life of 9.3 hours.[9]
-
Parenteral Administration: Intramuscular or subcutaneous injections result in more rapid absorption, with maximum plasma concentrations observed within 1-2 hours in some species.[1] For instance, in pigs, intramuscular injection results in higher plasma bioavailability and a shorter elimination half-life (6.9 hours) compared to oral administration.[9]
-
Dermal Administration: Dermal or "pour-on" formulations are also available for veterinary use, though they generally result in slower absorption and lower bioavailability compared to parenteral routes.[1]
Distribution
Following absorption, levamisole is distributed throughout the body. The highest concentrations of levamisole residues are typically found in the liver and kidneys.[1][10] In rats and mice, the liver shows the highest concentration of the drug shortly after oral administration.[11] The volume of distribution at a steady state has been observed to be significantly different in chickens at various stages of egg production, indicating that physiological states can impact drug distribution.[2]
Metabolism
Levamisole undergoes rapid and extensive metabolism in the liver, with less than 5% of the parent drug excreted unchanged in the urine.[8][10] The metabolic pathways are qualitatively similar across several species, including humans, cattle, dogs, pigs, and sheep.[10][12]
Two primary metabolic pathways have been identified[1]:
-
Oxidation of the imidazothiazole ring.
-
Hydrolysis to form a thiohydantoic acid derivative.
A major metabolite found in urine is p-hydroxylevamisole and its glucuronide conjugates.[10] Another interesting metabolic pathway observed in humans, canines, and equines is the conversion of levamisole to aminorex, a metabolite with amphetamine-like stimulant properties.[8][13]
Metabolic Pathway of Levamisole
Caption: Major metabolic pathways of levamisole.
Excretion
Levamisole and its numerous metabolites are rapidly excreted from the body, primarily via the kidneys.[8] In humans, approximately 70% of the administered dose is excreted in the urine over three days.[8] Fecal excretion also plays a role, with studies in pigs showing about 20% of the dose eliminated in urine as the unchanged drug and a smaller percentage in feces.[9] The elimination half-life of the parent drug is relatively short, around 3-6 hours in humans, while the metabolites have a longer half-life of approximately 16 hours.[8][10]
Predictive Pharmacokinetics of Nitro-Levamisole Derivatives
As there is no direct experimental data on nitro-levamisole derivatives, we must rely on established principles of medicinal chemistry to predict how nitration might alter the pharmacokinetic profile of the parent compound. The position of the nitro group on the levamisole scaffold would be a critical determinant of its effects.
Potential Effects on Absorption and Distribution
The nitro group is a polar substituent, but its effect on a molecule's overall lipophilicity (logP) is context-dependent.[6] If nitration occurs on the phenyl ring, it would likely increase the molecule's polarity, which could have several consequences:
-
Absorption: Increased polarity might decrease the rate and extent of passive diffusion across the gastrointestinal tract, potentially leading to lower oral bioavailability. However, specific transporters could also be involved.
-
Distribution: A more polar molecule would be expected to have a smaller volume of distribution, with less partitioning into fatty tissues.[3]
Anticipated Metabolic Pathways
The introduction of a nitro group would present a new site for metabolism, primarily through nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota.[14]
-
Nitroreduction: This is a multi-step process that can generate reactive intermediates, including nitroso and hydroxylamino species, before forming the final amine metabolite.[14] These reactive intermediates can be a source of toxicity if not efficiently detoxified.[5]
-
Competition with Existing Pathways: The presence of a nitro group could alter the affinity of the molecule for the cytochrome P450 enzymes responsible for hydroxylating the parent levamisole. This could lead to a shift in the metabolic profile, with a different ratio of metabolites produced.
Hypothetical Metabolic Pathway for a Nitro-Levamisole Derivative
Caption: Predicted metabolic fate of a hypothetical nitro-levamisole derivative.
Experimental Protocols for Pharmacokinetic Characterization
To move from prediction to data, a rigorous experimental workflow is required. The following outlines a standard approach for characterizing the pharmacokinetics of a novel nitro-levamisole derivative.
Analytical Method Development
The first step is to develop and validate a sensitive and specific bioanalytical method for the quantification of the nitro-levamisole derivative and its potential major metabolites in biological matrices (e.g., plasma, urine).
Protocol: LC-MS/MS Method Development
-
Standard Preparation: Synthesize and purify the nitro-levamisole derivative and its predicted primary metabolites (e.g., the amino-levamisole derivative) to serve as analytical standards.
-
Internal Standard Selection: Choose a suitable internal standard (IS), structurally similar to the analyte, such as an isotopically labeled version of the nitro-levamisole derivative or another stable compound.
-
Sample Preparation: Develop a robust extraction method to isolate the analyte and IS from the biological matrix. Options include:
-
Protein Precipitation: Simple, fast, but can be less clean.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts.[15]
-
Solid-Phase Extraction (SPE): Can provide the cleanest samples and allows for concentration.
-
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Tuning: Infuse the analytical standards to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
In Vivo Pharmacokinetic Study Design
A typical pharmacokinetic study in a preclinical species (e.g., rats or mice) would involve the following steps.
Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Administer the nitro-levamisole derivative via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.
-
Use a formulation that ensures the compound is solubilized or uniformly suspended.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
-
Urine and Feces Collection: House a subset of animals in metabolic cages to collect urine and feces over 24 or 48 hours to assess excretion pathways.
-
Sample Analysis: Analyze the plasma, urine, and homogenized fecal samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Experimental Workflow for Pharmacokinetic Profiling
Caption: A standard workflow for the pharmacokinetic evaluation of a novel compound.
Conclusion and Future Directions
The pharmacokinetic profile of levamisole is well-documented, characterized by rapid absorption, extensive hepatic metabolism, and prompt renal excretion. While this provides a solid foundation, the development of nitro-levamisole derivatives ventures into uncharted territory. Based on fundamental principles of medicinal chemistry, nitration is anticipated to increase polarity and introduce a new major metabolic pathway via nitroreduction. These changes could significantly alter the ADME properties of the parent molecule, with implications for both efficacy and safety.
The lack of empirical data underscores the necessity for comprehensive preclinical evaluation of any novel nitro-levamisole candidate. The experimental protocols outlined in this guide provide a roadmap for researchers to rigorously characterize the pharmacokinetic profile of such derivatives. This data will be crucial for understanding the structure-activity and structure-property relationships, ultimately enabling the rational design of new and improved levamisole-based therapeutics.
References
Sources
- 1. fao.org [fao.org]
- 2. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 3. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole - Wikipedia [en.wikipedia.org]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues | MDPI [mdpi.com]
- 11. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 12. 805. Levamisole (WHO Food Additives Series 33) [inchem.org]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trace.tennessee.edu [trace.tennessee.edu]
Benchmark synthesis routes for 4-nitro levamisole efficiency
Target Compound: (-)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole Synonyms: 4-Nitro Levamisole, L-p-Nitrotetramisole, (-)-p-Bromotetramisole (analogous scaffold) CAS Registry (Racemate): 7120-14-1 (General nitro-analog reference)
Executive Summary
This guide establishes the benchmark synthesis routes for 4-nitro levamisole , a potent alkaline phosphatase inhibitor and derivative of the anthelmintic levamisole. Unlike the parent compound, the 4-nitro derivative requires specific electrophilic handling due to the deactivating nature of the nitro group.
The "Convergent Thiazoline" Protocol is identified here as the industry benchmark for efficiency. It outperforms the traditional "Linear Diamine" route by reducing step count (3 steps vs. 5 steps) and improving atom economy. However, because the synthesis produces the racemate (p-nitrotetramisole ), a critical Chiral Resolution phase is required to isolate the active levorotatory (L-) enantiomer, which defines "levamisole."
Synthesis Routes Comparison
The following table summarizes the efficiency metrics of the two primary routes.
| Metric | Route A: Convergent Thiazoline (Benchmark) | Route B: Linear Diamine (Traditional) |
| Starting Materials | 2-Aminothiazoline + 4-Nitrophenacyl Bromide | Ethylenediamine + 4-Nitrophenacyl Bromide + |
| Step Count | 2 (Synthesis) + 1 (Resolution) | 4 (Synthesis) + 1 (Resolution) |
| Overall Yield (Racemic) | 75 - 85% | 45 - 60% |
| Atom Economy | High (Direct Cyclization) | Low (Loss of |
| Safety Profile | Moderate (Lachrymator handling) | Low (Use of |
| Scalability | High (Crystallization driven) | Moderate (Purification bottlenecks) |
Benchmark Protocol: The Convergent Thiazoline Route
This route utilizes the Hantzsch-type condensation between a cyclic thiourea equivalent (2-aminothiazoline) and an
Phase 1: Formation of the Imidazo[2,1-b]thiazole Core
Reagents:
-
2-Amino-2-thiazoline (1.0 eq)
-
2-Bromo-4'-nitroacetophenone (4-Nitrophenacyl bromide) (1.0 eq)
-
Solvent: Anhydrous Ethanol or Acetone
-
Base: Sodium Bicarbonate (
)
Protocol:
-
Dissolution: Dissolve 10 mmol of 2-bromo-4'-nitroacetophenone in 20 mL of anhydrous ethanol. Caution: Phenacyl bromides are potent lachrymators. Work in a fume hood.
-
Addition: Add 10 mmol of 2-amino-2-thiazoline dropwise to the stirring solution at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The reaction progresses via nucleophilic attack of the thiazoline ring nitrogen on the -carbon of the acetophenone, followed by cyclization. -
Precipitation: Cool the mixture to
. The intermediate hydrobromide salt often precipitates. -
Free Base Liberation: Filter the salt and suspend it in water. Neutralize with saturated aqueous
until pH ~8–9. -
Extraction: Extract with Chloroform or Dichloromethane (
mL). Dry over and evaporate to yield crude ( )-p-nitrotetramisole .
Critical Insight: The nitro group at the para position is electron-withdrawing. This actually facilitates the initial nucleophilic attack on the phenacyl bromide compared to electron-rich analogs, often resulting in faster reaction kinetics.
Phase 2: Chiral Resolution (The "Levamisole" Step)
The synthesis above yields the racemate. To obtain 4-nitro levamisole (the L-isomer), chemical resolution is required.
Reagents:
-
Racemic p-nitrotetramisole
-
Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA)
-
Solvent: Methanol/Water mixture (4:1)
Protocol:
-
Salt Formation: Dissolve the racemic free base (from Phase 1) in hot methanol. Add 0.5 equivalents of L-DBTA .
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at
for 24 hours. The diastereomeric salt of the L-isomer (4-nitro levamisole dibenzoyl-L-tartrate) is typically less soluble and will crystallize first. -
Filtration & Recrystallization: Filter the crystals. Recrystallize from methanol/water to improve enantiomeric excess (ee).
-
Liberation: Treat the purified salt with dilute
and extract with dichloromethane to obtain the optically pure (-)-4-nitro levamisole .
Mechanistic & Workflow Visualization
The following diagrams illustrate the chemical pathway and the logic behind the resolution step.
Caption: Figure 1.[1][2][3] Convergent synthesis pathway coupled with classical resolution to isolate the active 4-nitro levamisole enantiomer.
Technical Validation & Troubleshooting
Self-Validating the Protocol
-
TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The starting material (phenacyl bromide) is UV active and less polar than the product. Disappearance of the bromide spot indicates reaction completion.
-
Melting Point Check:
-
Racemate: Typically melts ~130-135°C.
-
Enantiomer (L-form): Often has a sharper, distinct melting point (refer to specific certificate of analysis for the tartrate salt).
-
-
Polarimetry: The target product must exhibit a negative optical rotation (
). If the rotation is zero, resolution failed.
Common Pitfalls
-
Over-heating: Excessive reflux time can lead to the opening of the thiazoline ring or formation of tarry byproducts, especially with the nitro group present.
-
Water Content: The cyclization is sensitive to water. Use anhydrous ethanol to maximize yield.
-
Resolution Efficiency: If the diastereomeric salt does not precipitate, try changing the solvent ratio (e.g., increase water content in MeOH) or seeding the solution with a crystal of the pure salt if available.
References
-
Debray, J., et al. (2013). Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests. Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8][9][10][11] Link
-
Raeymaekers, A. H., et al. (1966). Synthesis of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole (tetramisole).[12] Journal of Medicinal Chemistry.[9] Link
-
Kocabas, E., & Sener, A. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. Turkish Journal of Chemistry. Link
-
Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry. Link
-
Fogassy, E., et al. (2006). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Periodica Polytechnica Chemical Engineering. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. real.mtak.hu [real.mtak.hu]
- 9. jetir.org [jetir.org]
- 10. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
